Suc-Ala-Phe-Pro-Phe-pNA
Description
The exact mass of the compound Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXJCIVUCYJKW-SUFMYBPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155985 | |
| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-73-3 | |
| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chromogenic Peptide Substrate Suc-Ala-Ala-Pro-Phe-pNA
Note on the queried structure: The requested peptide, Suc-Ala-Phe-Pro-Phe-pNA, is not prominently documented in the scientific literature based on the conducted search. However, a closely related and widely used peptide substrate, Suc-Ala-Ala-Pro-Phe-pNA , is extensively characterized. This guide will focus on the structure, properties, and applications of Suc-Ala-Ala-Pro-Phe-pNA, which is presumed to be the intended compound of interest.
This technical guide provides a comprehensive overview of the chromogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). It is designed for researchers, scientists, and professionals in drug development who utilize protease assays.
Core Structure and Chemical Properties
Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide derivative designed as a specific substrate for chymotrypsin and other chymotrypsin-like serine proteases, including cathepsin G.[1][2][3] The peptide consists of a four-amino-acid sequence (Alanine-Alanine-Proline-Phenylalanine) with a succinyl (Suc) group blocking the N-terminus and a p-nitroanilide (pNA) group attached to the C-terminus of the phenylalanine residue.
The succinyl group enhances solubility and prevents unwanted side reactions at the N-terminus. The p-nitroanilide moiety is a chromogenic reporter. When the amide bond between the C-terminal phenylalanine and the pNA group is cleaved by a protease, the released p-nitroaniline is yellow and can be quantified spectrophotometrically.[4]
References
An In-depth Technical Guide on the Properties of Suc-Ala-Ala-Pro-Phe-pNA as a Chymotrypsin Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) and its application in the study of chymotrypsin kinetics and inhibition.
Introduction
Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide substrate widely utilized for the sensitive and specific assay of chymotrypsin and other chymotrypsin-like serine proteases. Its utility lies in the release of a colored product, p-nitroaniline, upon enzymatic cleavage, which can be easily quantified spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics, inhibitor screening, and drug discovery. While the user initially inquired about Suc-Ala-Phe-Pro-Phe-pNA, extensive database searches indicate that the commonly used and commercially available substrate is Suc-Ala-Ala-Pro-Phe-pNA. This guide will focus on the properties and applications of the latter.
Physicochemical Properties
The fundamental properties of Suc-Ala-Ala-Pro-Phe-pNA are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |
| Abbreviation | Suc-AAPF-pNA |
| CAS Number | 70967-97-4[1][2][3][4] |
| Molecular Formula | C₃₀H₃₆N₆O₉[1][2][3][5] |
| Molecular Weight | 624.65 g/mol [1][2][5] |
| Appearance | White to off-white powder[5] |
| Solubility | Soluble in DMSO and DMF[6] |
Enzymatic Hydrolysis by Chymotrypsin
Chymotrypsin, a serine protease, catalyzes the hydrolysis of the peptide bond at the C-terminal side of the phenylalanine residue in Suc-Ala-Ala-Pro-Phe-pNA. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light maximally at 405-410 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity.
Catalytic Mechanism of Chymotrypsin
The hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The process can be summarized in the following steps:
-
Substrate Binding: The substrate binds to the active site of chymotrypsin.
-
Nucleophilic Attack: The serine-195 residue, activated by histidine-57, performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue of the substrate, forming a tetrahedral intermediate.
-
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the release of the p-nitroaniline moiety. An acyl-enzyme intermediate is formed, where the remaining part of the substrate is covalently attached to the serine residue.
-
Deacylation: A water molecule enters the active site and, activated by histidine-57, attacks the acyl-enzyme intermediate.
-
Product Release: This leads to the cleavage of the covalent bond, releasing the N-succinyl-alanyl-alanyl-proline peptide and regenerating the free enzyme.
Kinetic Parameters
Experimental Protocols
The following section provides a detailed methodology for a standard chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-pNA.
Reagents and Materials
-
α-Chymotrypsin from bovine pancreas
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store at -20°C. Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a stock concentration of 10-20 mM. Store at -20°C.
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
Assay Procedure
-
Reaction Setup: In a 96-well plate, add the assay buffer to each well.
-
Substrate Addition: Add the substrate stock solution to the assay buffer to achieve the desired final concentration (e.g., 100 µM).
-
Enzyme Addition: Initiate the reaction by adding the chymotrypsin working solution to the wells. The final enzyme concentration will depend on the specific activity of the enzyme preparation.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of p-nitroaniline is approximately 8800 M⁻¹cm⁻¹ at 410 nm).[8]
Applications in Research and Drug Development
Enzyme Kinetics Studies
The use of Suc-Ala-Ala-Pro-Phe-pNA allows for the precise determination of key kinetic parameters such as Km and Vmax for chymotrypsin and its variants. This is crucial for understanding the enzyme's catalytic efficiency and substrate specificity.
Inhibitor Screening
This substrate is extensively used in high-throughput screening (HTS) campaigns to identify and characterize chymotrypsin inhibitors. The effect of a potential inhibitor is determined by measuring the decrease in the rate of p-nitroaniline formation. For example, the peptide aldehyde chymostatin has been shown to be a potent, slow-binding inhibitor of chymotrypsin when assayed with Suc-Ala-Ala-Pro-Phe-pNA.[9]
Characterization of Chymotrypsin-like Proteases
Suc-Ala-Ala-Pro-Phe-pNA is not exclusively hydrolyzed by pancreatic chymotrypsin. It also serves as a substrate for other chymotrypsin-like proteases, such as cathepsin G and chymase, enabling the study of their activity and inhibition.[3][5]
Conclusion
Suc-Ala-Ala-Pro-Phe-pNA is a robust and versatile tool for the study of chymotrypsin and related proteases. Its well-defined chemical properties, coupled with a straightforward and sensitive assay methodology, make it an indispensable substrate for researchers in academia and the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this substrate in various research and development applications.
References
- 1. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pressure on the pre-steady-state kinetics of the hydrolysis of anilide substrates catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Suc-Ala-Phe-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solid-phase synthesis pathway for the chromogenic peptide substrate, Succinyl-L-Alanyl-L-Phenylalanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This peptide is a valuable tool in drug discovery and enzyme kinetics, primarily used for assaying chymotrypsin and other related proteases. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Overview of the Synthetic Strategy
The synthesis of this compound is performed on a solid support, typically a Rink Amide resin, which allows for the straightforward formation of the C-terminal amide with p-nitroaniline upon cleavage. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus using Fmoc-protected amino acids. The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. After the completion of the peptide chain, the N-terminus is succinylated, and the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups. The final product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Rink Amide resin (0.5 - 1.0 mmol/g loading)
-
Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Succinic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed in a fritted syringe or an automated peptide synthesizer.
Step 1: Resin Swelling The Rink Amide resin is swollen in DMF for 30-60 minutes at room temperature.[1]
Step 2: First Amino Acid Coupling (Fmoc-Phe-OH) The first amino acid, Fmoc-Phe-OH (3-5 equivalents), is pre-activated with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 15-20 minutes. The activated amino acid solution is then added to the swollen resin, followed by the addition of DIPEA (6-10 equivalents). The coupling reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.[1]
Step 3: Capping (Optional) To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.
Step 4: Fmoc Deprotection The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[1] The resin is then washed thoroughly with DMF.
Step 5: Subsequent Amino Acid Couplings Steps 2 and 4 are repeated for the sequential coupling of Fmoc-Pro-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH.
Figure 2: The iterative cycle of solid-phase peptide synthesis.
N-Terminal Succinylation
After the final Fmoc deprotection of the N-terminal Alanine, the resin-bound peptide is washed with DMF. A solution of succinic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF is added to the resin. The reaction is allowed to proceed for 2-4 hours at room temperature.[2] The resin is then washed with DMF, DCM, and MeOH and dried under vacuum.
Cleavage and Deprotection
The dried peptide-resin is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3][4] The resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation and decantation of the ether. The peptide pellet is washed with cold ether and then dried.
Purification and Characterization
The crude peptide is purified by preparative RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The purity of the collected fractions is analyzed by analytical RP-HPLC, and the identity of the final product is confirmed by mass spectrometry. Fractions with a purity of >95% are pooled and lyophilized.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of a tetrapeptide-pNA on a 0.1 mmol scale. Yields are representative and can vary depending on the specific sequence and synthesis conditions.
| Step | Reagent/Parameter | Quantity/Condition | Typical Yield/Purity | Reference |
| Resin Loading | Rink Amide Resin | 0.1 mmol | - | [7] |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 eq | >99% (coupling efficiency) | [1] |
| DIC/HOBt | 3-5 eq | [1] | ||
| DIPEA | 6-10 eq | [1] | ||
| Reaction Time | 2-4 hours | [1] | ||
| Fmoc Deprotection | 20% Piperidine/DMF | 2 x 10 min | >99% (deprotection efficiency) | [1] |
| N-Terminal Succinylation | Succinic Anhydride | 10 eq | >95% | [2][8] |
| DIPEA | 10 eq | [2][8] | ||
| Reaction Time | 2-4 hours | [2] | ||
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL | Crude Yield: 70-90% | [3][4] |
| Reaction Time | 2-3 hours | [3] | ||
| Purification | RP-HPLC (C18 column) | Water/ACN gradient with 0.1% TFA | Final Purity: >95% | [5][6] |
| Overall Yield: 30-50% | [9] |
Logical Relationships in Synthesis
The success of the synthesis relies on the orthogonal protection strategy and the careful execution of each step.
Figure 3: Logical dependencies in the synthesis of this compound.
This guide provides a robust framework for the successful synthesis of this compound. Researchers should note that optimization of coupling times and reagent equivalents may be necessary to achieve the highest possible yield and purity for their specific laboratory setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. peptide.com [peptide.com]
- 8. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Suc-Ala-Phe-Pro-Phe-pNA molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the synthetic peptide substrate, Suc-Ala-Phe-Pro-Phe-pNA, including its physicochemical properties, a detailed experimental protocol for its use in enzyme kinetics, and a workflow for inhibitor screening. This peptide is a valuable tool for studying proteases, particularly in the context of drug discovery and development.
Physicochemical Properties
The quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₆H₄₀N₆O₈ |
| Molecular Weight | 700.74 g/mol [1] |
| Full Name | Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide |
| Abbreviation | This compound |
| Appearance | Solid |
| Purity | Typically ≥95% |
Enzymatic Assay Protocol
This compound is a chromogenic substrate primarily used for assaying chymotrypsin and other chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.
Principle
The enzymatic reaction follows this scheme:
This compound (colorless) + Enzyme → Suc-Ala-Phe-Pro-Phe + p-nitroaniline (yellow)
The initial rate of p-nitroaniline release is directly proportional to the enzyme activity under the specified conditions.
Materials
-
This compound substrate
-
Chymotrypsin or other target protease
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplates or cuvettes
-
Potential enzyme inhibitors for screening assays
Procedure
-
Preparation of Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM. Store this solution at -20°C.
-
Preparation of Working Solutions:
-
Dilute the substrate stock solution with the Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a solution of the enzyme in Assay Buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
-
-
Enzyme Activity Measurement:
-
To each well of a 96-well plate, add 180 µL of the substrate working solution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₄₁₀/min) from the linear portion of the kinetic curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.
-
Experimental Workflow: Enzyme Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using this compound as the substrate.
Workflow for high-throughput screening of protease inhibitors.
References
Enzyme Specificity for Suc-Ala-Phe-Pro-Phe-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic specificity for the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This substrate is a valuable tool for the characterization and kinetic analysis of several key serine proteases. This document details the enzymes known to cleave this substrate, their kinetic parameters, detailed experimental protocols for activity assays, and their involvement in significant signaling pathways.
Enzyme Specificity and Kinetic Parameters
The peptide sequence of this compound makes it a target for several chymotrypsin-like serine proteases. The cleavage of the p-nitroanilide (pNA) group results in the release of a yellow chromophore, which can be quantified spectrophotometrically at 405-410 nm, providing a direct measure of enzyme activity. The primary enzymes that exhibit significant hydrolytic activity towards this substrate are chymotrypsin, cathepsin G, and chymase.
While the specific kinetic parameters for this compound are not always readily available in the literature, extensive data exists for the closely related and often interchangeably used substrate, Suc-Ala-Ala-Pro-Phe-pNA. The kinetic behaviors are expected to be similar due to the conserved P1 phenylalanine residue, which is a primary determinant for chymotrypsin-like enzymes.
Table 1: Quantitative Data on Enzyme Kinetics with p-Nitroanilide Substrates
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_ (relative) | Optimal pH |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | 7.8 - 8.0 |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700[1] | - | - | 7.5 |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | - | - | 8.0 - 9.0 |
Note: Data for k_cat_ and V_max_ with this specific substrate are not consistently reported in the literature and can vary significantly based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for performing enzymatic assays using a p-nitroanilide substrate like this compound.
General Assay Principle
The enzymatic hydrolysis of the substrate releases p-nitroaniline (pNA), which has a high molar extinction coefficient at 410 nm (ε = 8,800 M⁻¹cm⁻¹). The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Experimental Workflow
Caption: General workflow for measuring enzyme activity using a chromogenic substrate.
Detailed Protocol for α-Chymotrypsin Activity Assay
This protocol is adapted from standard procedures for chymotrypsin assays.[2]
Materials:
-
α-Chymotrypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Spectrophotometer capable of reading at 410 nm with temperature control
Procedure:
-
Prepare the reaction mixture: In a cuvette, add 950 µL of Assay Buffer.
-
Add the substrate: Add 50 µL of the this compound stock solution to the cuvette to achieve a final concentration of 1 mM. Mix well by inversion.
-
Equilibrate: Incubate the cuvette at 37°C for 5 minutes.
-
Initiate the reaction: Add 10 µL of the α-chymotrypsin solution to the cuvette and immediately start monitoring the absorbance at 410 nm.
-
Data Collection: Record the absorbance every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the linear range of the reaction.
-
Calculate the rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) where ε = 8.8 mM⁻¹cm⁻¹ (or 8800 M⁻¹cm⁻¹)
-
Detailed Protocol for Cathepsin G Activity Assay
This protocol is based on established methods for cathepsin G activity measurement.[3][4][5]
Materials:
-
Cathepsin G solution
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, add 180 µL of Assay Buffer to each well.
-
Add the substrate: Add 10 µL of the this compound stock solution to each well.
-
Add the enzyme: Add 10 µL of the cathepsin G solution (or cell lysate/serum sample) to each well. For a negative control, add 10 µL of assay buffer instead of the enzyme.
-
Incubate: Incubate the plate at 37°C.
-
Data Collection: Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the cathepsin G activity as described for chymotrypsin. A pNA standard curve can also be used for absolute quantification.
-
Detailed Protocol for Chymase Activity Assay
This protocol is derived from commercially available chymase assay kits and literature.[6][7]
Materials:
-
Chymase solution
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: Tris-HCl buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add reagents in the following order:
-
80 µL Assay Buffer
-
10 µL this compound stock solution
-
-
Equilibrate: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction: Add 10 µL of the chymase solution to each well.
-
Data Collection: Immediately begin measuring the absorbance at 405 nm every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔAbs/min).
-
Determine the chymase activity using the Beer-Lambert equation or a pNA standard curve.
-
Signaling Pathways
The enzymes that cleave this compound are involved in a variety of important physiological and pathological signaling pathways.
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling
Chymotrypsin, a key digestive enzyme, can also act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR1 and PAR2, on the surface of intestinal epithelial cells.[1][8][9] This interaction can modulate gut homeostasis. Chymotrypsin activates PAR2, leading to downstream signaling cascades involving calcium mobilization and ERK1/2 phosphorylation.[1][8] Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists like thrombin.[1][8]
Caption: Chymotrypsin signaling through Protease-Activated Receptors (PARs).
Chymase and TGF-β/Smad Signaling
Chymase, a serine protease released from mast cells, plays a significant role in tissue remodeling and inflammation. One of its key functions is the activation of transforming growth factor-beta (TGF-β), a potent cytokine involved in fibrosis and wound healing.[10] Chymase can cleave latent TGF-β, releasing the active form, which then binds to its receptors (TβRI and TβRII) on target cells. This initiates an intracellular signaling cascade mediated by the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[10]
Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway.
Cathepsin G in Inflammatory Signaling
Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, is a key player in the inflammatory response.[11][12] It can be released at sites of inflammation and contributes to tissue remodeling, pathogen clearance, and the modulation of immune responses.[12] Cathepsin G can cleave and activate other proteins, such as cytokines and chemokines, and can also directly activate cells. For instance, it can activate protease-activated receptors (PARs) on platelets and other cells, leading to further inflammatory cell recruitment and activation. It has also been shown to cleave and activate IL-36γ, a cytokine involved in psoriatic inflammation.[13]
References
- 1. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 12. Cathepsin G - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
The Chromogenic Revolution: A Technical Guide to p-Nitroanilide Substrates in Protease Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of proteolytic enzymes is a cornerstone of biological research and pharmaceutical innovation. A pivotal advancement in this field was the introduction of chromogenic substrates, particularly those based on p-nitroanilide (pNA). These synthetic molecules have revolutionized the way researchers assay protease activity by providing a simple, continuous, and quantitative colorimetric method. This technical guide provides an in-depth exploration of the chromogenic properties of pNA substrates, including the core principles of their mechanism, detailed experimental protocols for their use, and a compilation of kinetic data for various enzyme-substrate pairs. Furthermore, this guide illustrates key biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their application in research and drug development.
Core Principle: The Chromogenic Reaction of p-Nitroanilide Substrates
The utility of p-nitroanilide (pNA) as a chromogenic leaving group lies in a distinct spectral shift upon its cleavage from a peptide backbone. In its peptide-conjugated form, the pNA moiety is colorless. However, upon enzymatic hydrolysis of the amide bond by a specific protease, the free p-nitroaniline is released. This free pNA exhibits a characteristic yellow color in solution, with a strong absorbance maximum typically measured between 405 and 410 nm.[1][2] The intensity of the color produced is directly proportional to the amount of pNA released, and therefore, to the activity of the enzyme.[3] This principle allows for the continuous monitoring of enzyme kinetics through a simple spectrophotometric measurement.[4]
The molar extinction coefficient (ε) of pNA is a critical parameter for converting the rate of change in absorbance to the rate of product formation. It is important to note that the molar extinction coefficient of p-nitroaniline can be influenced by the composition of the solution, such as ionic strength and the presence of additives.[5] However, commonly cited values are in the range of 8,800 to 9,960 M⁻¹cm⁻¹ at 405-410 nm.[2][3][6]
Quantitative Data: Kinetic Parameters of pNA Substrates
The efficiency of a protease's action on a pNA substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and kcat (turnover number). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.[7]
Below are tables summarizing the kinetic parameters for various proteases with their respective pNA substrates.
Table 1: Kinetic Parameters for Serine Proteases of the Coagulation Cascade
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ | [8] |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 | 2.77 x 10⁷ | [8] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 10⁷ | [8] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 | 98.0 | 6.53 x 10⁷ | [8] |
| Bovine Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | >100 | - | 2.0 x 10⁶ | [9] |
Table 2: Kinetic Parameters for Other Serine Proteases
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference(s) |
| Trypsin | Nα-Benzoyl-L-Arg-pNA (BAPNA) | 0.162 | 1.62 µM/h (Vmax) | [4] |
| Trypsin | Nα-Benzoyl-L-Arg-pNA (BAPNA) | 0.12 | 0.079 mM min⁻¹ mg enzyme⁻¹ (Vmax) | [10] |
| α-Chymotrypsin | Suc-Ala-Phe-pNA | 0.51 | 1.1 s⁻¹ (kcat) | |
| Pancreatic Elastase | Suc-D-Phe-Pro-Ala-pNA | 0.015 | - | [11] |
| Subtilisin | Suc-Ala-Ala-Pro-Phe-pNA | 4.0 (at 20°C) | 26 s⁻¹ (kcat at 20°C) | [12] |
| Subtilisin | Suc-Ala-Ala-Pro-Phe-pNA | 8.0 (at 80°C) | 290 s⁻¹ (kcat at 80°C) | [12] |
Signaling Pathways Amenable to pNA Substrate Analysis
pNA substrates are invaluable tools for dissecting complex biological signaling cascades that involve sequential activation of proteases.
The Blood Coagulation Cascade
The coagulation cascade is a prime example of a biological pathway extensively studied using pNA substrates. It involves a series of serine proteases that are activated in a stepwise manner, culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a blood clot. Chromogenic substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise quantification in plasma, which is crucial for diagnosing clotting disorders and monitoring anticoagulant therapies.[4]
References
- 1. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Kinetic parameters of PepN1 using chromogenic p-nitroanilide substrates. - Public Library of Science - Figshare [plos.figshare.com]
A Technical Guide to the Chromogenic Protease Substrate: Suc-Ala-Ala-Pro-Phe-pNA
Note: This document details the discovery, properties, and applications of the chromogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-pNA. Initial searches for "Suc-Ala-Phe-Pro-Phe-pNA" did not yield significant results, suggesting a likely typographical error in the peptide sequence. The extensive documentation available for Suc-Ala-Ala-Pro-Phe-pNA indicates it is the correct and widely used substrate for the applications described herein.
Executive Summary
This technical guide provides a comprehensive overview of the synthetic chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA for researchers, scientists, and professionals in drug development. It covers the substrate's discovery, its utility in the kinetic analysis of key proteases such as chymotrypsin and cathepsin G, detailed experimental protocols for its use, and its application in inhibitor screening workflows. The guide includes structured data tables for key kinetic parameters and visual diagrams of relevant biological pathways and experimental procedures to facilitate understanding and implementation in a laboratory setting.
Discovery and Initial Characterization
The peptide Suc-Ala-Ala-Pro-Phe-pNA was first described as a highly sensitive and specific substrate for chymotrypsin by DelMar and colleagues in 1979.[1][2] Their work established it as a valuable tool for the colorimetric assay of chymotrypsin activity. The substrate was designed to have a high affinity for the active site of chymotrypsin-like serine proteases. The succinyl group at the N-terminus enhances solubility, while the peptide sequence mimics the natural cleavage sites of these enzymes. The C-terminal p-nitroanilide (pNA) group is the chromogenic reporter. Upon enzymatic cleavage of the amide bond between the phenylalanine and the pNA, the released p-nitroaniline has a distinct yellow color that can be quantified spectrophotometrically.
Physicochemical Properties
-
Molecular Formula: C₃₀H₃₆N₆O₉
-
Molecular Weight: 624.64 g/mol
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in aqueous buffers.
Mechanism of Action
Suc-Ala-Ala-Pro-Phe-pNA serves as a substrate for serine proteases that exhibit chymotrypsin-like specificity, preferentially cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine. The enzymatic reaction involves the hydrolysis of the peptide bond between the P1 residue (Phenylalanine) and the p-nitroanilide group. This releases p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity under initial velocity conditions.
Quantitative Data: Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by several key proteases. While a high turnover rate (kcat) is noted for chymotrypsin, specific values are not consistently reported across the literature.[1]
| Enzyme | K_m_ (Michaelis Constant) | k_cat_ (Turnover Number) | k_cat_/K_m_ (Catalytic Efficiency) |
| α-Chymotrypsin | 60 µM | High (Specific value not consistently reported) | High |
| Cathepsin G | 1.7 mM | Not reported | Not reported |
| Chymase | 4 mM | Not reported | Not reported |
Experimental Protocols
General Assay Principle
The enzymatic activity is determined by measuring the rate of increase in absorbance at 405-410 nm due to the release of p-nitroaniline. The assay is typically performed in a 96-well plate or cuvettes using a spectrophotometer.
Detailed Protocol for α-Chymotrypsin Activity Assay
This protocol is adapted from standard procedures for measuring chymotrypsin activity.
Materials:
-
α-Chymotrypsin enzyme solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare the Substrate Working Solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Prepare the Enzyme Solution: Dilute the α-chymotrypsin in Assay Buffer to a concentration that will yield a linear rate of absorbance change over a few minutes.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Substrate Working Solution to each well.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 410 nm every 30-60 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate to moles of p-nitroaniline released per minute using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm).[3]
-
Detailed Protocol for Cathepsin G Activity Assay
This protocol is adapted from standard procedures for measuring Cathepsin G activity.[4]
Materials:
-
Cathepsin G enzyme solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Working Solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-2 mM).
-
Prepare the Enzyme Solution: Dilute the Cathepsin G in Assay Buffer to an appropriate concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Substrate Working Solution to each well.
-
Equilibrate the plate to 37°C.
-
-
Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the reaction rate as described for the chymotrypsin assay.
Synthesis of Suc-Ala-Ala-Pro-Phe-pNA
General Principles of Synthesis:
-
Resin Preparation: The synthesis starts with a resin support, often a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Attachment of p-Nitroaniline: p-Nitroaniline is coupled to the resin.
-
Peptide Chain Elongation: The peptide chain is built by sequentially adding Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ala-OH). Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.
-
Coupling: Activation of the carboxyl group of the next Fmoc-amino acid and its coupling to the free N-terminus on the resin. Common coupling reagents include HBTU/HOBt in the presence of a base like DIEA.
-
-
N-terminal Succinylation: After the final amino acid (Alanine) is coupled and deprotected, the N-terminus is capped by reacting it with succinic anhydride.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.
Caption: Cathepsin G signaling via Protease-Activated Receptor 1 (PAR1).
Caption: Workflow for protease inhibitor screening using a chromogenic substrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Absorbance Spectrum of Cleaved p-Nitroaniline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the absorbance spectrum of p-nitroaniline (pNA), a widely used chromogenic indicator in biochemical assays. The distinct yellow color of pNA upon its cleavage from a colorless substrate forms the basis for numerous enzymatic activity assays. This document is intended for researchers, scientists, and drug development professionals who utilize pNA-based assays in their work.
Core Concepts: The Spectrophotometry of p-Nitroaniline
p-Nitroaniline is a push-pull chromophore, characterized by an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring. This electronic structure gives rise to a strong intramolecular charge transfer (ICT) band in its UV-visible absorption spectrum. The position and intensity of this band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) of the absorption maximum (λmax).
Theoretical studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the electronic transitions of p-nitroaniline. The primary absorption band of interest for analytical purposes corresponds to a π-π* transition. The energy of this transition, and thus the λmax, is influenced by the polarity of the solvent. For instance, the λmax of p-nitroaniline is around 380 nm in water.[1][2][3][4] The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a critical parameter for quantitative analysis.
Quantitative Spectroscopic Data of p-Nitroaniline
The following table summarizes key quantitative data for the absorbance of p-nitroaniline in various solvents. It is important to note that experimental conditions such as pH and ionic strength can also influence these values.[5]
| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Gas Phase | 1 | ~292-309 | Not Applicable |
| Cyclohexane | 2.0 | ~325-340 | - |
| Dioxane | 2.2 | ~345 | - |
| Dichloromethane | 9.1 | ~360 | - |
| Acetonitrile | 37.5 | ~370 | - |
| Methanol | 32.7 | ~375 | - |
| Water | 80.1 | ~380-382 | 12,800 - 13,300 |
| Alkaline (Tris Buffer) | - | ~380-410 | 8,800 (at 410 nm) |
Note: The values presented are compiled from multiple sources and may vary depending on the specific experimental conditions. The molar absorptivity in alkaline buffer is often measured at 410 nm to minimize interference from the substrate.[6]
Experimental Protocol: Generic Enzymatic Assay Using a p-Nitroaniline-Conjugated Substrate
This protocol outlines the general steps for determining enzyme activity by measuring the release of p-nitroaniline from a chromogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution appropriate for the enzyme of interest (e.g., Tris-HCl, phosphate buffer) at the optimal pH for enzyme activity.
-
Substrate Stock Solution: Dissolve the p-nitroaniline-conjugated substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution.
-
Enzyme Solution: Prepare a solution of the enzyme in the assay buffer at a known concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as a strong acid (e.g., acetic acid) or a specific inhibitor. For assays where the product is measured under alkaline conditions, a solution like Tris can be used to both stop the reaction and enhance the color of p-nitroaniline.[7]
2. Standard Curve Preparation:
-
Prepare a series of dilutions of a p-nitroaniline standard of known concentration in the assay buffer (or the final reaction mixture composition).
-
Measure the absorbance of each standard at the predetermined λmax (typically 380-410 nm).
-
Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve. This curve will be used to convert the absorbance changes in the enzyme assay to the amount of product formed.
3. Enzyme Assay Procedure:
-
Reaction Setup: In a microplate well or a cuvette, add the assay buffer.
-
Pre-incubation: Add the enzyme solution to the buffer and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the substrate stock solution to the reaction mixture to initiate the reaction. The final concentration of the organic solvent (e.g., DMSO) from the substrate stock should be kept low (typically <5%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time should be within the linear range of the reaction.
-
Termination of Reaction (Optional): If using a stop solution, add it to the reaction mixture to quench the enzyme activity.
-
Absorbance Measurement: Measure the absorbance of the solution at the λmax of p-nitroaniline. A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the enzyme-containing samples.
-
Using the standard curve, convert the corrected absorbance values to the concentration of p-nitroaniline produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).
Visualizations
The following diagrams illustrate the key processes involved in a typical p-nitroaniline-based enzymatic assay.
Caption: Signaling pathway of enzymatic cleavage of a p-nitroaniline conjugated substrate.
Caption: Experimental workflow for a generic p-nitroaniline-based enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Methodological & Application
Application Notes and Protocols for Chymotrypsin Assay Using Suc-Ala-Ala-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of chymotrypsin activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). This assay is a reliable and sensitive method for measuring chymotrypsin activity in various samples, screening for potential inhibitors, and studying enzyme kinetics.
Principle of the Assay
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][2][3] The synthetic substrate, Suc-Ala-Ala-Pro-Phe-pNA, is specifically designed for chymotrypsin. The enzyme catalyzes the hydrolysis of the peptide bond between Phenylalanine and the p-nitroanilide (pNA) group. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405-410 nm.[4][5][6] The rate of pNA release is directly proportional to the chymotrypsin activity in the sample.[4]
Applications
-
Enzyme Activity Measurement: Quantifying chymotrypsin activity in purified enzyme preparations or biological samples.
-
Inhibitor Screening: Identifying and characterizing potential inhibitors of chymotrypsin, which is crucial in drug discovery for conditions involving excessive protease activity.
-
Enzyme Kinetics: Determining key kinetic parameters such as Michaelis-Menten constant (Km) and maximal velocity (Vmax) to understand the enzyme's catalytic mechanism.[7][8]
-
Quality Control: Assessing the activity and stability of chymotrypsin preparations in various formulations.
Data Presentation
The following table summarizes the key quantitative parameters for the chymotrypsin assay.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 405 - 410 nm | [4][6] |
| Assay Buffer | 0.1 M Tris-HCl | [4][7] |
| Optimal pH Range | 7.5 - 9.0 | [4][9] |
| Incubation Temperature | 25°C or 37°C | [4][8] |
| Substrate Stock Solution | 50-100 mM in DMSO | [4][9] |
| Final Substrate Concentration | 0.1 - 1 mM | [4][7] |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm (pH 7.5) | [5] |
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
I. Required Materials
-
α-Chymotrypsin (from bovine pancreas)
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear flat-bottom microplates
-
Pipettes and tips
-
Incubator set to the desired temperature (e.g., 37°C)
II. Reagent Preparation
-
0.1 M Tris Buffer (pH 9.0):
-
Dissolve 12.11 g of Tris base in 900 mL of deionized water.
-
Adjust the pH to 9.0 with 4 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
This solution can be stored at room temperature for up to 24 hours.[4]
-
-
Substrate Stock Solution (e.g., 50 mM):
-
Weigh 31.2 mg of Suc-Ala-Ala-Pro-Phe-pNA.
-
Dissolve it in 1 mL of DMSO. Mix well.[4]
-
Store the stock solution at -20°C, protected from light.
-
-
Substrate Working Solution (e.g., 1 mM):
-
Dilute the Substrate Stock Solution with the 0.1 M Tris Buffer (pH 9.0). For example, add 20 µL of 50 mM stock solution to 980 µL of buffer.
-
Prepare this solution fresh before use and protect it from light.[4]
-
-
Chymotrypsin Solution:
-
Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Immediately before the assay, dilute the enzyme to the desired final concentration (e.g., 1-10 µg/mL) using the 0.1 M Tris Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
III. Assay Procedure
-
Plate Setup:
-
Set up the 96-well plate with wells for blanks, negative controls, positive controls, and test samples.
-
Blank: Contains only the Substrate Working Solution.
-
Negative Control: Contains buffer instead of the enzyme solution.
-
Test Samples: Contain the chymotrypsin solution (or sample containing chymotrypsin).
-
Inhibitor Screen (Optional): Pre-incubate the enzyme with potential inhibitors before adding the substrate.
-
-
Reaction Execution:
-
Set the spectrophotometer or microplate reader to 37°C.[4]
-
Add 180 µL of the Substrate Working Solution to each well.
-
Allow the plate to equilibrate to the assay temperature for at least 5 minutes.
-
To initiate the reaction, add 20 µL of the diluted chymotrypsin solution (or buffer for negative controls) to the appropriate wells.
-
Immediately start measuring the absorbance at 405 nm every 20-60 seconds for a period of 5-10 minutes.[4]
-
IV. Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the absorbance values against time for each well.
-
Determine the initial linear portion of the curve and calculate the slope (ΔA₄₀₅/min).
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all other wells.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to calculate the enzyme activity. One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.[4]
-
Formula: Activity (µmol/min/mL) = (ΔA₄₀₅/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)
-
Where:
-
ΔA₄₀₅/min is the rate of change in absorbance per minute.
-
ε (molar extinction coefficient of pNA) = 8,800 M⁻¹cm⁻¹.
-
Path Length is typically 1 cm for a standard cuvette. For a 96-well plate, this value depends on the volume in the well and should be determined or provided by the instrument manufacturer.
-
-
Visualizations
Enzymatic Reaction of Chymotrypsin
Caption: Chymotrypsin cleaves Suc-Ala-Ala-Pro-Phe-pNA, releasing a colored product.
Experimental Workflow for Chymotrypsin Assay
Caption: Step-by-step workflow for the chymotrypsin enzymatic assay.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. PeptideCutter [web.expasy.org]
- 4. fao.org [fao.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Suc-Ala-Phe-Pro-Phe-pNA Stock Solution
Introduction
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the chromogenic substrate N-Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA). This peptide is a substrate for various proteases, and upon cleavage, it releases p-nitroaniline, which can be quantified spectrophotometrically. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Note: The majority of available technical data pertains to the closely related and widely used substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA or Suc-AAPF-pNA). The chemical properties and handling procedures for this compound are expected to be highly similar. The data presented below is for Suc-Ala-Ala-Pro-Phe-pNA and should serve as a reliable guide.
Chemical and Physical Properties
A summary of the key properties of Suc-Ala-Ala-Pro-Phe-pNA is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₀H₃₆N₆O₉ | [1][2] |
| Molecular Weight | 624.65 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥95% | [4] |
| Solubility in DMSO | Up to 120 mg/mL | [3] |
| Solubility in Ethanol | Up to 120 mg/mL | [3] |
| Solubility in Water | Insoluble | [3] |
| Storage (Solid) | -20°C for up to 4 years | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5][6] |
Experimental Protocols
-
This compound (or Suc-Ala-Ala-Pro-Phe-pNA) solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
This protocol describes the preparation of a 20 mM stock solution in DMSO, a commonly used concentration for enzyme kinetic assays.
-
Equilibrate the Reagent: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the Peptide: Accurately weigh a desired amount of the peptide using an analytical balance. For example, to prepare 1 mL of a 20 mM solution, you would need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L x 0.001 L x 624.65 g/mol x 1000 mg/g = 12.49 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed peptide. For the example above, add 1 mL of DMSO. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the peptide.[3][5]
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. The resulting solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: A flowchart outlining the preparation and storage of the peptide stock solution.
Important Considerations
-
Solvent Choice: While DMSO is the most common and recommended solvent, solubility has also been reported in DMF and ethanol.[3][4][7] Water is not a suitable primary solvent.[3]
-
Hygroscopic Nature of DMSO: Always use fresh, anhydrous DMSO to prepare the stock solution.[3][5] Old or improperly stored DMSO can absorb atmospheric moisture, which will impede the dissolution of the peptide.
-
Aqueous Solutions: Aqueous solutions of this substrate are prone to spontaneous hydrolysis.[7] Therefore, it is recommended to prepare working dilutions in aqueous buffers immediately before use and to keep them on ice during the experiment.[7]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation of the peptide. Aliquoting into single-use volumes is highly recommended.
Application Example: Chymotrypsin Activity Assay
The prepared stock solution can be used to measure the activity of enzymes like chymotrypsin. The cleavage of the p-nitroanilide group by the enzyme results in the release of p-nitroaniline, which can be monitored by measuring the absorbance at 405-410 nm.[4][8]
References
- 1. Suc-Ala-Ala-Pro-Phe-pNA | CAS#:70967-97-4 | Chemsrc [chemsrc.com]
- 2. Suc-Ala-Ala-Pro-Phe-pNA | CymitQuimica [cymitquimica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]
Application Notes and Protocols for Suc-Ala-Phe-Pro-Phe-pNA Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) in various enzymatic assays. This substrate is a valuable tool for studying the activity of chymotrypsin-like serine proteases, cathepsin G, and for the indirect measurement of peptidyl-prolyl cis-trans isomerase (PPIase) activity through a coupled assay.
Introduction
This compound is a synthetic peptide substrate that, upon cleavage by a suitable protease, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This allows for sensitive and continuous monitoring of enzymatic reactions, making it ideal for kinetic studies, inhibitor screening, and quality control in drug development.
Recommended Buffer Conditions
The optimal buffer conditions for assays utilizing this compound are highly dependent on the specific enzyme being investigated. The following table summarizes recommended starting conditions for common applications. It is advisable to further optimize these conditions for your specific experimental setup.
| Enzyme | Buffer System | Recommended pH | Temperature (°C) | Additives | Typical Substrate Concentration |
| α-Chymotrypsin | 50-100 mM Tris-HCl | 7.8 - 8.6 | 25 - 37 | 10-20 mM CaCl₂ | 0.1 - 1.6 mM |
| Cathepsin G | 50 mM Tris-HCl | 7.5 - 8.0 | 25 - 37 | 120 mM NaCl | 0.2 - 1.7 mM |
| PPIase (coupled assay) | 50-100 mM Tris-HCl | 7.8 - 8.3 | 25 | 10-20 mM CaCl₂ | 50 - 200 µM |
Experimental Protocols
A. General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring the activity of a protease using this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare the recommended buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM. Store this solution at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and dilute it to the desired working concentration in the assay buffer just before use.
2. Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
Add the appropriate volume of assay buffer to each well.
-
Add the enzyme solution to the wells.
-
To prepare the substrate working solution, dilute the substrate stock solution in the assay buffer to the desired final concentration. Some protocols recommend the inclusion of a small percentage of a non-ionic detergent like Tween-80 (e.g., 0.0005%) in the final reaction mixture to prevent precipitation.[1]
-
Initiate the reaction by adding the substrate working solution to the wells.
-
Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader or spectrophotometer at a constant temperature.
-
Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
3. Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).
-
To quantify the amount of pNA released, a standard curve of pNA under the same buffer conditions is required. The molar extinction coefficient of pNA is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.[2]
B. Specific Protocol for α-Chymotrypsin Activity Assay
1. Materials:
-
α-Chymotrypsin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3[3]
-
DMSO
-
96-well plate
-
Microplate reader
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of α-chymotrypsin in the assay buffer.
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of the α-chymotrypsin working solution to each well.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).
-
Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.
C. Specific Protocol for Cathepsin G Activity Assay
1. Materials:
-
Cathepsin G
-
This compound
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 8.0[3]
-
DMSO
-
96-well plate
-
Microplate reader
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of Cathepsin G in the assay buffer.
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of the Cathepsin G working solution to each well.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).
-
Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.
D. Protocol for Peptidyl-Prolyl cis-trans Isomerase (PPIase) Coupled Assay
This assay indirectly measures PPIase activity by coupling the isomerization of the substrate to its cleavage by chymotrypsin. Chymotrypsin can only cleave the trans-isomer of the this compound substrate. PPIase accelerates the conversion of the cis-isomer to the trans-isomer, thus increasing the rate of pNA release.
1. Principle:
The substrate exists in an equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond. Chymotrypsin rapidly cleaves the trans isomer. In the absence of PPIase, the slow spontaneous cis-trans isomerization is the rate-limiting step. PPIase catalyzes this isomerization, leading to a faster overall reaction rate.
2. Procedure:
-
The assay is set up similarly to the chymotrypsin activity assay.
-
The reaction mixture contains the assay buffer, a limiting amount of chymotrypsin, the this compound substrate, and the PPIase sample.
-
The rate of pNA formation is measured in the presence and absence of the PPIase.
-
The PPIase activity is determined by the enhancement of the chymotrypsin-catalyzed reaction rate.
Visualizations
Caption: Enzymatic cleavage of this compound and detection.
Caption: General workflow for a protease assay using this compound.
References
Application Notes and Protocols for Suc-Ala-Phe-Pro-Phe-pNA in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA, hereafter referred to as Suc-AAPF-pNA) is a synthetic peptide and chromogenic substrate designed for the sensitive and continuous assay of chymotrypsin and chymotrypsin-like serine proteases.[1][2][3] Its high specificity and the chromogenic nature of its cleavage product make it an invaluable tool in biochemical research and pharmaceutical development, particularly for high-throughput screening (HTS) of enzyme inhibitors.[4][5]
The core structure of the peptide mimics the natural recognition sequence for chymotrypsin.[1] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.[1][6][7] This principle allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors that modulate enzyme activity.[1][4]
Principle of the Assay
The enzymatic reaction is a hydrolysis event where the protease cleaves the amide bond between the phenylalanine residue of the peptide and the p-nitroaniline moiety. The liberated p-nitroaniline has a distinct yellow color in solution, with a molar extinction coefficient of approximately 8,800 M⁻¹cm⁻¹ at 410 nm under neutral to alkaline pH conditions.[7] This allows for a straightforward and continuous colorimetric assay to determine the rate of reaction. In the context of drug screening, a potential inhibitor will decrease the rate of pNA release, resulting in a lower absorbance signal compared to an uninhibited control.
Applications in Drug Screening and Development
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the Suc-AAPF-pNA assay make it ideal for HTS campaigns to identify potential inhibitors of chymotrypsin and related proteases like Cathepsin G.[1][2][8] The assay can be readily adapted to a microplate format for screening large compound libraries.[9]
-
Enzyme Kinetics and Mechanism of Inhibition Studies: This substrate is used to determine key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km).[1] For compounds identified as hits in an HTS campaign, the substrate is used in further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Structure-Activity Relationship (SAR) Studies: During the lead optimization phase of drug development, medicinal chemists synthesize analogs of an initial hit compound. The Suc-AAPF-pNA assay provides a robust method to quickly evaluate the potency (e.g., IC50 value) of these new analogs, helping to build a strong SAR.
-
Diagnostic Applications: The substrate can be incorporated into diagnostic assays to detect abnormal levels of specific protease activity, which may be linked to certain diseases.[10][11]
Quantitative Data
The following tables summarize typical kinetic parameters for the substrate with its target enzymes and the inhibitory constants for known compounds, providing a baseline for comparison in screening assays.
Table 1: Kinetic Parameters for Suc-AAPF-pNA Hydrolysis
| Enzyme | Km (Michaelis Constant) | Assay Conditions |
| Bovine α-Chymotrypsin | 0.03 - 0.09 mM | pH 7.8 - 8.0 |
| Human Cathepsin G | 1.7 mM[6] | pH 7.5 |
| Subtilisin | ~0.14 mM | pH 8.6 |
Note: Km values can vary significantly depending on buffer composition, pH, temperature, and ionic strength.
Table 2: IC50 Values of Known Chymotrypsin Inhibitors
| Inhibitor | IC50 (Half-Maximal Inhibitory Concentration) | Target Enzyme |
| Chymostatin | 5.7 ± 0.13 µM[12] | α-Chymotrypsin |
| Benzimidazole Derivative (Compound 1) | 14.8 ± 0.1 µM[12] | α-Chymotrypsin |
| Aprotinin | Nanomolar range | α-Chymotrypsin |
| Phenylmethylsulfonyl fluoride (PMSF) | Micromolar to Millimolar range (Irreversible) | α-Chymotrypsin |
Diagrams and Workflows
Enzymatic Reaction and Inhibition Mechanism
References
- 1. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]
- 2. Suc-Ala-Ala-Pro-Phe-pNA | CymitQuimica [cymitquimica.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protease Inhibitor Screening using Suc-Ala-Ala-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is a widely utilized tool in the study of protease activity and the screening of potential inhibitors. This tetrapeptide substrate is particularly effective for assaying chymotrypsin and cathepsin G, among other serine proteases.[1][2][3] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified spectrophotometrically at 405-410 nm.[4][5][6] This property makes Suc-AAPF-pNA an ideal substrate for high-throughput screening of protease inhibitors, enabling rapid and reliable determination of enzyme kinetics and inhibitor potency.[7]
This document provides detailed application notes and experimental protocols for the use of Suc-AAPF-pNA in protease inhibitor screening assays, with a focus on chymotrypsin and cathepsin G.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic hydrolysis of the Suc-AAPF-pNA substrate by a target protease. The rate of p-nitroaniline (pNA) release is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of this reaction will decrease, and the extent of this reduction can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
dot
Caption: Enzymatic cleavage of Suc-AAPF-pNA by a protease.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[4]
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.[7]
-
Inhibitor Characterization: Determination of the potency (IC50) and mechanism of action of identified inhibitors.[4]
-
Diagnostic Assays: Detection and quantification of specific protease activities in biological samples.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Suc-AAPF-pNA with chymotrypsin and cathepsin G.
| Protease | Substrate | Km Value | Notes |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 µM | A sensitive substrate for chymotrypsin.[5][6] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM | A chromogenic substrate cleaved by cathepsin G.[2][4][5][6] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4 mM | Cleaves the substrate, but less efficiently than chymotrypsin.[5][6] |
| Protease | Inhibitor | IC50 Value | Ki Value |
| Cathepsin G | α1-Antichymotrypsin | - | 6.2 x 10⁻⁸ M |
| Cathepsin G | α1-Proteinase Inhibitor | - | 8.1 x 10⁻⁷ M |
Experimental Protocols
Materials and Reagents
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate)
-
Protease (e.g., Bovine Pancreatic α-Chymotrypsin, Human Neutrophil Cathepsin G)
-
Assay Buffer (specific to the protease, see protocols below)
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors
-
Test inhibitors and a known inhibitor (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 20 mM stock solution of Suc-AAPF-pNA in DMSO.[1] Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in an appropriate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds and a known inhibitor in DMSO.
Protocol 1: Chymotrypsin Inhibitor Screening Assay
This protocol is designed for screening potential inhibitors of chymotrypsin.
Assay Buffer
-
100 mM Tris-HCl, pH 8.6
-
10 mM CaCl₂
-
0.0005% (v/v) Tween-80
Experimental Workflow
dot
Caption: Workflow for chymotrypsin inhibitor screening.
Detailed Procedure
-
Prepare Assay Plate:
-
Add 2 µL of various concentrations of the test inhibitor or positive control to the wells of a 96-well plate.
-
For the no-inhibitor control, add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of chymotrypsin in the assay buffer.
-
Add 178 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of Suc-AAPF-pNA in the assay buffer. A final concentration of 1.6 mM is recommended.[8]
-
Add 20 µL of the substrate solution to each well to start the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 5-10 minutes at 25°C.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cathepsin G Inhibitor Screening Assay
This protocol is adapted for screening potential inhibitors of cathepsin G.
Assay Buffer
-
100 mM HEPES, pH 7.5
Experimental Workflow
dot
Caption: Workflow for cathepsin G inhibitor screening.
Detailed Procedure
-
Prepare Assay Plate:
-
Add 2 µL of various concentrations of the test inhibitor or positive control to the wells of a 96-well plate.
-
For the no-inhibitor control, add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of cathepsin G in the assay buffer.
-
Add 178 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of Suc-AAPF-pNA in the assay buffer. A final concentration of 2.2 mM is suggested.
-
Add 20 µL of the substrate solution to each well to start the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 5 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution before each experiment. Ensure the pH of the assay buffer is correct. |
| Low signal or no activity | Inactive enzyme. | Use a new lot of enzyme. Ensure proper storage and handling of the enzyme. Check for the presence of contaminating inhibitors in the reagents. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure the plate is uniformly equilibrated to the assay temperature. |
| Precipitation of compounds | Low solubility of test compounds in the assay buffer. | Decrease the final concentration of the test compound. Increase the percentage of DMSO (ensure it does not affect enzyme activity). |
Conclusion
Suc-Ala-Ala-Pro-Phe-pNA is a robust and versatile substrate for the screening and characterization of inhibitors of chymotrypsin, cathepsin G, and other related proteases. The provided protocols offer a starting point for developing and optimizing inhibitor screening assays tailored to specific research needs. Careful attention to reagent preparation, assay conditions, and data analysis will ensure the generation of reliable and reproducible results, facilitating the discovery and development of novel therapeutic agents.
References
- 1. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fao.org [fao.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Kinetic Analysis of α-Chymotrypsin Catalyzed Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
α-Chymotrypsin is a serine protease that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine). The kinetic analysis of chymotrypsin activity is fundamental in biochemical research and drug discovery for screening potential inhibitors. This document provides a detailed protocol for determining the kinetic parameters of bovine pancreatic α-chymotrypsin using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm. This allows for a continuous and sensitive assay to determine key kinetic constants such as the Michaelis constant (Km) and the catalytic constant (kcat).
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics. Chymotrypsin catalyzes the cleavage of the amide bond between the phenylalanine and the p-nitroaniline moiety of the substrate. The rate of formation of p-nitroaniline is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 410 nm. The molar extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating the reaction velocity.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic constants for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin under specified conditions. These values are essential for comparing enzyme efficiency and for inhibitor screening studies.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Bovine Pancreatic α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | High | - | pH 7.5-8.0, 25-37°C | [1] |
Experimental Protocols
This section provides a detailed methodology for performing the kinetic analysis of α-chymotrypsin.
Materials and Reagents
-
α-Chymotrypsin: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA, e.g., Sigma-Aldrich S7388)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplates: 96-well, clear, flat-bottom
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature.
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):
-
Dissolve Tris base in deionized water.
-
Add CaCl₂.
-
Adjust the pH to 8.0 with HCl at the desired experimental temperature (e.g., 25°C or 37°C).
-
Bring the final volume to the desired amount with deionized water.
-
-
α-Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve α-chymotrypsin in 1 mM HCl. This stock solution can be stored at -20°C.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µg/mL). The final enzyme concentration in the assay will need to be optimized to ensure a linear reaction rate over a reasonable time course.
-
-
Substrate Stock Solution (20 mM):
-
Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO. This stock solution should be stored at -20°C and protected from light.
-
Experimental Procedure for Kinetic Analysis
-
Substrate Dilutions:
-
Prepare a series of substrate dilutions from the 20 mM stock solution using the assay buffer. A typical range of final substrate concentrations to test would be from 0.1 to 10 times the expected Km (e.g., 5 µM to 600 µM).
-
-
Assay Setup:
-
Set up a 96-well microplate. For each substrate concentration, prepare triplicate wells.
-
Add the appropriate volume of each substrate dilution to the wells.
-
Add assay buffer to bring the volume in each well to just below the final reaction volume (e.g., 180 µL for a final volume of 200 µL).
-
Include a blank for each substrate concentration containing the substrate and buffer but no enzyme.
-
-
Initiation of the Reaction and Data Collection:
-
Equilibrate the microplate and the enzyme working solution to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme working solution to each well (e.g., 20 µL to bring the final volume to 200 µL).
-
Immediately place the plate in the microplate reader and start recording the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Initial Reaction Velocity (V₀):
-
For each substrate concentration, plot the absorbance at 410 nm versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt).
-
Convert the rate of change in absorbance to the rate of product formation (in M/s or µM/min) using the Beer-Lambert law: V₀ = (ΔAbs/Δt) / (ε × l) where:
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)[1].
-
l is the path length of the light through the well (this needs to be determined for the specific microplate and volume used, or a standard curve for p-nitroaniline can be generated).
-
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax × [S]) / (Km + [S])
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Km and Vmax from the x- and y-intercepts, respectively.
-
-
Calculate kcat:
-
The catalytic constant (kcat), or turnover number, can be calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]T) used in the assay: kcat = Vmax / [E]T
-
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the catalytic mechanism of chymotrypsin, highlighting the key steps of substrate binding, formation of the acyl-enzyme intermediate, and release of the products.
Caption: Catalytic cycle of chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA.
Experimental Workflow
This diagram outlines the step-by-step process for the kinetic analysis of chymotrypsin.
References
Application Note and Protocol: Solubility and Use of Suc-Ala-Ala-Pro-Phe-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a widely utilized chromogenic substrate for several serine proteases. Its cleavage by enzymes such as chymotrypsin, cathepsin G, and chymase results in the release of p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405-410 nm[1][2]. This property makes it an invaluable tool for enzyme activity assays, inhibitor screening, and kinetic analysis[1][3]. This document provides detailed information on the solubility of Suc-AAPF-pNA in Dimethyl Sulfoxide (DMSO) and aqueous buffers, along with a comprehensive protocol for its use in a typical chymotrypsin assay.
Solubility Data
Proper dissolution of Suc-AAPF-pNA is critical for obtaining reliable and reproducible experimental results. The peptide is sparingly soluble in water but exhibits good solubility in organic solvents like DMSO and DMF[1][4]. Stock solutions are typically prepared in DMSO and then diluted to the final working concentration in an aqueous buffer. It is recommended to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the peptide[5][6].
| Solvent | Concentration | Notes | Reference |
| DMSO | 120 mg/mL (192.1 mM) | Use of fresh, moisture-free DMSO is recommended. | [5] |
| 5 mg/mL | A commonly cited solubility value. | [1] | |
| 20 mM | A stock solution concentration used for assays. | [4] | |
| DMF | 5 mg/mL | [1] | |
| Ethanol | 120 mg/mL | [5] | |
| Water | Insoluble | [5] | |
| 4 mg/mL | Soluble at this concentration in distilled water. | [4] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | |
| 0.2 M Tris-HCl (pH 8.0) | 10 mM | A 1 mM solution in this buffer shows about 0.1% spontaneous hydrolysis per day at 4°C. | [4] |
Table 1: Solubility of Suc-Ala-Ala-Pro-Phe-pNA in various solvents.
Experimental Protocols
Materials:
-
Suc-Ala-Ala-Pro-Phe-pNA powder
-
Anhydrous, high-purity DMSO
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)[2]
-
Microcentrifuge tubes
-
Volumetric flasks
Procedure for Stock Solution (e.g., 50 mg/mL in DMSO):
-
Accurately weigh 50 mg of Suc-Ala-Ala-Pro-Phe-pNA powder into a small beaker or microcentrifuge tube[2].
-
Add 1 mL of high-purity DMSO to the powder[2].
-
Mix thoroughly by vortexing or gentle agitation until the substrate is completely dissolved[2]. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture[6].
Procedure for Working Solution (e.g., 1 mM in Tris Buffer):
-
Transfer an appropriate volume of the DMSO stock solution to a volumetric flask. For example, to prepare 25 mL of a working solution, transfer 350 µL of the 50 mg/mL stock solution into a 25 mL flask[2].
-
Bring the volume up to 25 mL with the desired assay buffer (e.g., 0.1 M Tris-HCl, pH 9.0)[2].
-
Mix well by inversion. To protect the light-sensitive pNA group, it is advisable to wrap the flask in aluminum foil[2].
-
Prepare this working solution fresh daily and keep it on ice during use[4].
This protocol describes a typical colorimetric assay to measure chymotrypsin activity using Suc-AAPF-pNA.
Materials:
-
Chymotrypsin enzyme solution (dissolved in 1 mM HCl)[7]
-
Suc-AAPF-pNA working solution (prepared as described above)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)[2]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
Assay Procedure:
-
Set the spectrophotometer or microplate reader to 37°C and the measurement wavelength to 405 nm[2].
-
In each well or cuvette, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for blank/control)
-
Substrate working solution
-
-
A typical reaction mixture might consist of:
-
Immediately initiate the kinetic measurement, recording the absorbance at 405 nm every minute for a period of 5-10 minutes.
-
The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time curve.
Data Analysis: The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute (ΔA/min).
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm)[4].
-
c is the concentration of p-nitroaniline produced.
-
l is the path length of the cuvette or well.
Visualization
The following diagram illustrates the general workflow for a protease activity assay using Suc-AAPF-pNA.
Caption: Workflow for a protease activity assay using Suc-AAPF-pNA.
Conclusion
Suc-Ala-Ala-Pro-Phe-pNA is a versatile and sensitive substrate for the measurement of chymotrypsin and other related protease activities. Understanding its solubility characteristics is key to preparing appropriate solutions for robust and accurate assays. The provided protocol offers a reliable framework for conducting such enzymatic assays in a research or drug development setting.
References
Application Note: Spectrophotometric Measurement of p-Nitroaniline Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The release of p-nitroaniline (pNA) from a precursor molecule is a widely utilized method for the quantitative analysis of various enzymatic activities and for characterizing the release profiles of drug delivery systems. p-Nitroaniline is a chromogenic compound that, when released into a solution, imparts a distinct yellow color. The intensity of this color, which is directly proportional to the concentration of released pNA, can be accurately measured using a spectrophotometer. This application note provides a detailed protocol for the spectrophotometric measurement of p-nitroaniline release, applicable to enzyme kinetics, inhibitor screening, and drug delivery studies.
In biochemical assays, enzymes such as proteases are often studied using synthetic substrates consisting of a specific peptide sequence linked to a p-nitroanilide molecule.[1] The enzyme-catalyzed hydrolysis of the amide bond liberates p-nitroaniline, and the rate of its formation is a direct measure of the enzyme's activity.[2] Similarly, in drug delivery research, p-nitroaniline can be conjugated to a polymer or encapsulated within a nanoparticle, and its release can be monitored over time to characterize the release kinetics of the delivery vehicle.
Principle of the Assay
The spectrophotometric assay for p-nitroaniline release is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. p-Nitroaniline exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance typically observed between 405 nm and 410 nm.[1][2][3]
The enzymatic cleavage of a colorless synthetic substrate, such as Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA) by trypsin, results in the release of the yellow-colored p-nitroaniline. The increase in absorbance at the specific wavelength is monitored over time. By using a standard curve of known p-nitroaniline concentrations, the absorbance values can be converted into the molar concentration of the released product. This allows for the determination of reaction velocities in enzyme kinetics or the cumulative release in drug delivery studies.
Experimental Protocols
Materials and Reagents
-
p-Nitroaniline (pNA) standard
-
Appropriate buffer solution (e.g., Tris-HCl, Phosphate Buffered Saline)
-
p-Nitroanilide-conjugated substrate (e.g., Nα-benzoyl-L-arginine-p-nitroanilide for trypsin assay)
-
Enzyme solution or drug delivery system of interest
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of a p-Nitroaniline Standard Curve
A standard curve is essential for accurately determining the concentration of pNA in unknown samples.
-
Prepare a 1 mM p-nitroaniline stock solution: Dissolve 13.81 mg of p-nitroaniline in 100 mL of the assay buffer. Gentle heating may be required to fully dissolve the compound.[4]
-
Prepare a series of standard dilutions: From the 1 mM stock solution, prepare a series of dilutions in the assay buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[2]
-
Measure the absorbance: Transfer a fixed volume (e.g., 200 µL) of each standard dilution into the wells of a 96-well microplate. Measure the absorbance at 405 nm using a microplate reader.
-
Plot the standard curve: Plot the absorbance values at 405 nm against the corresponding p-nitroaniline concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient under the specific assay conditions.
Protocol for Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity using a p-nitroanilide-based substrate.
-
Prepare the reaction mixture: In a microplate well, combine the assay buffer, the p-nitroanilide-conjugated substrate at a known concentration, and any potential inhibitors or activators.
-
Pre-incubate the mixture: Incubate the microplate at the optimal temperature for the enzyme for a short period (e.g., 5 minutes) to ensure temperature equilibration.
-
Initiate the reaction: Add a specific amount of the enzyme solution to each well to start the reaction.
-
Kinetic measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).[2]
-
Data analysis: Plot the absorbance at 405 nm against time for each sample. The initial reaction velocity (v₀) is determined by calculating the slope of the linear portion of the curve (ΔA/minute).[2] Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law and the molar extinction coefficient determined from the standard curve.[2][5]
Protocol for Drug Release Study
This protocol is designed to measure the release of p-nitroaniline from a drug delivery system.
-
Prepare the release medium: Use an appropriate buffer that mimics the physiological conditions of interest (e.g., PBS at pH 7.4).
-
Disperse the drug delivery system: Disperse a known amount of the p-nitroaniline-loaded drug delivery system in a defined volume of the release medium.
-
Incubate under controlled conditions: Maintain the suspension at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sample collection: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume, it may be necessary to replace the withdrawn volume with fresh release medium.
-
Separate the delivery system: Centrifuge the collected samples to pellet the drug delivery system.
-
Measure the absorbance: Transfer the supernatant to a microplate or cuvette and measure the absorbance at 405 nm.
-
Calculate the cumulative release: Using the p-nitroaniline standard curve, determine the concentration of pNA in each sample. Calculate the cumulative amount of pNA released at each time point and express it as a percentage of the total amount of pNA initially loaded into the delivery system.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: p-Nitroaniline Standard Curve Data
| p-Nitroaniline Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.005 |
| 10 | 0.095 |
| 20 | 0.188 |
| 40 | 0.380 |
| 60 | 0.572 |
| 80 | 0.765 |
| 100 | 0.950 |
Table 2: Enzyme Kinetics Data
| Substrate Concentration (µM) | Initial Velocity (ΔA/min) | Initial Velocity (µM/min) |
| 10 | 0.015 | 1.58 |
| 20 | 0.028 | 2.95 |
| 50 | 0.060 | 6.32 |
| 100 | 0.105 | 11.05 |
| 200 | 0.160 | 16.84 |
Note: The initial velocity in µM/min is calculated using the molar extinction coefficient derived from the standard curve.
Table 3: Cumulative Release of p-Nitroaniline from a Drug Delivery System
| Time (hours) | Absorbance at 405 nm (AU) | Concentration of pNA (µM) | Cumulative Release (%) |
| 0 | 0.002 | 0.21 | 0.11 |
| 1 | 0.085 | 8.95 | 4.48 |
| 2 | 0.153 | 16.11 | 8.05 |
| 4 | 0.278 | 29.26 | 14.63 |
| 8 | 0.450 | 47.37 | 23.68 |
| 12 | 0.595 | 62.63 | 31.32 |
| 24 | 0.820 | 86.32 | 43.16 |
Mandatory Visualizations
Caption: Enzymatic cleavage of a p-nitroanilide substrate.
Caption: General workflow for spectrophotometric pNA measurement.
References
Troubleshooting & Optimization
Troubleshooting low signal in Suc-Ala-Phe-Pro-Phe-pNA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suc-Ala-Phe-Pro-Phe-pNA chromogenic substrate, primarily for the measurement of chymotrypsin activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of proteases, most notably chymotrypsin. The substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide, is a synthetic peptide that is specifically cleaved by chymotrypsin at the C-terminal side of the phenylalanine residue. This enzymatic cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color. The rate of pNA release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the chymotrypsin activity in the sample.
Q2: How should I prepare and store the this compound substrate?
Proper handling and storage of the substrate are critical for reliable and reproducible results.
-
Reconstitution: The substrate is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] It is recommended to prepare a concentrated stock solution (e.g., 20 mM in DMSO) which can then be diluted into the appropriate aqueous assay buffer immediately before use.[1]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When stored properly, stock solutions in DMSO can be stable for up to 6 months at -80°C.[2]
-
Aqueous Solutions: Aqueous solutions of the substrate are less stable and it is recommended to prepare them fresh for each experiment.[1] Spontaneous hydrolysis can occur in aqueous buffers, leading to increased background signal.[1]
Q3: What is the optimal pH and wavelength for this assay?
-
pH: The optimal pH for chymotrypsin activity is generally between 7.5 and 8.5. The absorbance of the product, p-nitroaniline, is also pH-dependent, with its molar extinction coefficient increasing with pH.[3] Therefore, maintaining a stable and appropriate pH throughout the assay is crucial for accurate measurements.
-
Wavelength: The released p-nitroaniline can be detected by measuring the absorbance at 405 nm or 410 nm.[4][5]
Q4: How do I calculate the enzyme activity from the absorbance readings?
The enzyme activity can be calculated using the Beer-Lambert law, which relates absorbance to concentration. The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot (ΔAbs/min).
Formula: Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔAbs/min = The rate of change in absorbance per minute.
-
V_total = The total volume of the assay reaction (in mL).
-
ε = The molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹). At pH 7.5 and 410 nm, this is approximately 8,800 M⁻¹cm⁻¹.[1]
-
l = The path length of the cuvette or microplate well (in cm).
-
V_enzyme = The volume of the enzyme solution added to the reaction (in mL).
One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Troubleshooting Low Signal
A low or absent signal is a common issue in the this compound assay. The following table and detailed troubleshooting guide will help you identify and resolve the potential causes.
Quantitative Recommendations for Assay Components
| Component | Recommended Concentration Range (Final) | Notes |
| This compound | 0.1 - 2 mM | The Kₘ value for chymotrypsin is approximately 1.7 mM.[6] Starting with a concentration around the Kₘ is often a good practice. Higher concentrations may be needed for enzymes with lower affinity, but can also lead to higher background. |
| α-Chymotrypsin | 1 - 50 nM (0.025 - 1.25 µg/mL) | The optimal concentration will depend on the specific activity of the enzyme preparation and the desired reaction rate. It is recommended to perform an enzyme titration to determine the optimal concentration for your experimental setup. |
| Assay Buffer | 50 - 100 mM Tris-HCl or HEPES, pH 7.5 - 8.5 | Buffer choice and pH are critical for both enzyme activity and the stability of the substrate and product. |
| p-Nitroaniline (for standard curve) | 10 - 200 µM | A standard curve is essential for accurate quantification of the released pNA. |
Troubleshooting Guide: Low Signal
| Potential Cause | Question to Ask | Troubleshooting Steps & Solutions |
| Enzyme Inactivity | Is my enzyme active? | 1. Check Enzyme Storage: Ensure the enzyme was stored at the correct temperature (typically -20°C or -80°C) and in a suitable buffer. Avoid repeated freeze-thaw cycles. 2. Verify Enzyme Concentration: Use a reliable method (e.g., Bradford or BCA assay) to confirm the protein concentration of your enzyme stock. 3. Test with a Positive Control: If possible, use a known active chymotrypsin preparation as a positive control to confirm that the assay components and conditions are suitable. |
| Sub-optimal Enzyme Concentration | Am I using the right amount of enzyme? | 1. Perform an Enzyme Titration: Test a range of enzyme concentrations to find the optimal concentration that gives a linear and robust signal within your desired assay time. |
| Substrate Issues | Is there a problem with my substrate? | 1. Check Substrate Storage and Age: Ensure the substrate was stored desiccated and protected from light. Old or improperly stored substrate may have degraded. 2. Prepare Fresh Substrate Solution: Prepare a fresh stock solution of the substrate in DMSO or DMF and dilute it into the assay buffer just before use.[1] |
| Sub-optimal Substrate Concentration | Is the substrate concentration too low? | 1. Increase Substrate Concentration: If the enzyme concentration is high, a low substrate concentration can become rate-limiting. Try increasing the final substrate concentration in the assay. A concentration of 1-2 times the Kₘ is a good starting point.[6] |
| Incorrect Assay Conditions | Are the pH and temperature optimal? | 1. Verify Buffer pH: Measure the pH of your assay buffer at the assay temperature. The optimal pH for chymotrypsin is typically 7.5-8.5. 2. Optimize Temperature: The optimal temperature for chymotrypsin activity is generally around 37°C. However, lower temperatures can be used to slow down the reaction rate for kinetic studies. Ensure your incubation temperature is appropriate. |
| Inhibitor Presence | Is something inhibiting my enzyme? | 1. Check Sample Composition: If you are testing biological samples, they may contain endogenous protease inhibitors. Consider diluting your sample or using a purification step to remove potential inhibitors. 2. Review Reagent Purity: Ensure that all reagents and water used are of high purity and free from contaminating inhibitors. |
| Instrument Settings | Is the plate reader set up correctly? | 1. Correct Wavelength: Ensure the absorbance is being read at the correct wavelength for p-nitroaniline (405-410 nm). 2. Sufficient Read Time/Intervals: For kinetic assays, ensure you are taking readings frequently enough and for a long enough duration to capture the initial linear phase of the reaction. 3. Check Pathlength Correction: If using a microplate reader, ensure that the pathlength correction is applied if necessary, as the volume in the wells can affect the absorbance reading. |
| High Background Signal | Is a high background masking my signal? | 1. Run a "No-Enzyme" Control: Always include a control well with all assay components except the enzyme. A high signal in this well indicates substrate auto-hydrolysis or contamination.[7] 2. Check for Contamination: Ensure all reagents, pipette tips, and plates are sterile and free from protease contamination. |
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general guideline for measuring chymotrypsin activity using the this compound substrate in a 96-well microplate format.
Materials:
-
α-Chymotrypsin
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well clear, flat-bottom microplate
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (20 mM): Dissolve an appropriate amount of this compound in DMSO to make a 20 mM stock solution. For example, dissolve 12.5 mg of the substrate (MW: 624.65 g/mol ) in 1 mL of DMSO. Store aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store aliquots at -20°C.
-
Working Enzyme Solution: Immediately before the assay, dilute the enzyme stock solution to the desired concentration in cold Assay Buffer. The final concentration in the assay will depend on the enzyme titration results.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 1 mM in the assay, prepare a 2X working solution of 2 mM.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 25 µL of the sample or diluted chymotrypsin standard.
-
Include a "no-enzyme" control well containing 75 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the Working Substrate Solution to each well to start the reaction.
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and start measuring the absorbance at 410 nm.
-
Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance values versus time for each well.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the "no-enzyme" control from the rates of the samples and standards to correct for background signal.
-
Calculate the chymotrypsin activity using the formula provided in the FAQs section.
-
Visualizations
Assay Workflow
Caption: Workflow for the this compound assay.
Troubleshooting Decision Tree for Low Signal
Caption: Decision tree for troubleshooting low signal.
References
How to reduce background hydrolysis of Suc-Ala-Phe-Pro-Phe-pNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background hydrolysis of the chromogenic substrate Suc-Ala-Phe-Pro-Phe-pNA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic peptide substrate primarily used to assay the activity of proteases with chymotrypsin-like specificity. Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, p-nitroaniline (pNA) is released. Liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at or near 405 nm, allowing for the determination of enzyme kinetics.
Q2: What causes high background signal in my assay?
High background signal, observed as an increase in absorbance in the absence of enzyme or in no-enzyme control wells, is typically due to the non-enzymatic hydrolysis of the this compound substrate. This spontaneous breakdown of the substrate also releases p-nitroaniline (pNA), leading to a false-positive signal that can interfere with the accurate measurement of enzyme activity.
Q3: How can I determine the source of the high background in my experiment?
To pinpoint the source of high background, it is essential to include proper controls in your experimental setup. Key controls include:
-
Blank wells: These should contain all assay components except for the enzyme and substrate. This will give you a baseline reading for the buffer and any other additives.
-
No-enzyme control: This well contains the substrate and all other assay components except for the enzyme. An increasing signal in this control over time is a direct indicator of substrate instability and non-enzymatic hydrolysis.
-
No-substrate control: This well contains the enzyme and all other assay components except for the substrate. This control helps to identify any intrinsic signal originating from the enzyme preparation itself.
By comparing the readings from these controls with your experimental wells, you can systematically identify the contribution of each component to the overall background signal.
Troubleshooting Guide: High Background Hydrolysis
This guide provides a systematic approach to identifying and mitigating the common causes of high background hydrolysis of this compound.
Issue: Elevated Signal in No-Enzyme Control Wells
An elevated and/or drifting signal in your no-enzyme control wells is a clear indication of spontaneous substrate hydrolysis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Sub-optimal pH of Assay Buffer | The stability of p-nitroanilide substrates is pH-dependent. Alkaline conditions can significantly increase the rate of spontaneous hydrolysis. While chymotrypsin assays are often performed at a pH between 7.5 and 9.0, it is advisable to test a range of pH values to find the optimal balance between enzyme activity and substrate stability. Consider lowering the pH of your assay buffer to the lower end of the enzyme's active range (e.g., pH 7.5-8.0). |
| High Assay Temperature | Elevated temperatures accelerate the rate of all chemical reactions, including the non-enzymatic hydrolysis of the substrate. Perform your assay at the lowest temperature that still provides adequate enzyme activity. Standard assay temperatures are often 25°C or 37°C. If you are using 37°C, consider if the assay can be performed at room temperature (25°C) to reduce background. It is crucial to maintain a constant temperature throughout the experiment. |
| Improper Substrate Storage and Handling | This compound should be stored as a dry powder at -20°C. For preparing stock solutions, dissolve the peptide in a minimal amount of anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, freshly dilute the stock into the assay buffer immediately before use. Aqueous solutions of the substrate are less stable and should not be stored for extended periods. |
| Contamination of Reagents | Microbial contamination can introduce exogenous proteases that cleave the substrate, leading to a high background signal. Ensure that all buffers and reagent solutions are prepared with sterile, high-purity water and are either sterile-filtered or autoclaved (if heat-stable). |
| High Final Concentration of DMSO | While DMSO is often used to dissolve the substrate, high concentrations in the final assay volume can sometimes influence substrate stability and enzyme activity. It is recommended to keep the final DMSO concentration below 10% (v/v), and ideally as low as possible without causing substrate precipitation. |
Experimental Protocols
Protocol for Preparation of Substrate Stock Solution
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into small, single-use polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for a Standard Chymotrypsin Activity Assay
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
-
Prepare the working solution of this compound by diluting the DMSO stock solution into the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh for each experiment.
-
In a 96-well microplate, set up the following wells:
-
Blank: Assay buffer only.
-
No-enzyme control: Substrate working solution and assay buffer.
-
No-substrate control: Enzyme solution and assay buffer.
-
Experimental wells: Enzyme solution and substrate working solution.
-
-
Pre-incubate the microplate at the desired assay temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding the final component (either enzyme or substrate) to the appropriate wells.
-
Immediately place the microplate in a spectrophotometer capable of reading absorbance at 405 nm.
-
Monitor the increase in absorbance over time (kinetic read) or read the absorbance at a fixed endpoint after a specific incubation period.
-
Subtract the rate of absorbance change (or endpoint absorbance) of the no-enzyme control from the experimental wells to determine the true rate of enzymatic hydrolysis.
Visualizations
Optimizing substrate concentration for chymotrypsin kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chymotrypsin kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for a chymotrypsin kinetics experiment?
A1: The optimal substrate concentration depends on the specific goals of your experiment. For determining Michaelis-Menten constants (K_m and V_max), it is crucial to test a range of substrate concentrations.[1] A good starting point is to use concentrations that are both well below and well above the expected K_m value.[1] If the K_m is unknown, a broad range of concentrations should be used to identify the saturation point of the enzyme.[2] The relationship between reaction rate and substrate concentration is typically hyperbolic, and testing a range of concentrations allows for accurate determination of the kinetic parameters.[3]
Q2: My reaction rate is not linear over time. What could be the cause?
A2: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the substrate is rapidly consumed, the reaction rate will decrease over time. Using a lower enzyme concentration or a higher initial substrate concentration can help maintain linearity.
-
Enzyme Instability: Chymotrypsin can undergo autolysis (self-digestion), especially at neutral or alkaline pH. Storing the enzyme in a slightly acidic buffer (e.g., 1 mM HCl) and on ice can minimize this.[4] The addition of calcium chloride (CaCl₂) can also improve stability.
-
Product Inhibition: The product of the enzymatic reaction may inhibit chymotrypsin activity. Measuring the initial reaction rate, where product concentration is minimal, is essential.
-
High Enzyme Concentration: An excessively high enzyme concentration can lead to a very rapid reaction that is difficult to measure accurately and can deplete the substrate quickly.[5] It is recommended to determine the optimal enzyme concentration by testing a series of dilutions.[5][6]
Q3: How do I accurately determine the K_m and V_max of chymotrypsin?
A3: To determine K_m and V_max, you need to measure the initial reaction velocity at various substrate concentrations.[1] The resulting data, which typically forms a hyperbolic curve when plotting velocity versus substrate concentration, can be analyzed using several methods:[1][3]
-
Michaelis-Menten Plot: A direct plot of reaction velocity (v) against substrate concentration ([S]). V_max is the plateau of the curve, and K_m is the substrate concentration at which the velocity is half of V_max.[2][3][5]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v against 1/[S]. This linearizes the data, with the y-intercept representing 1/V_max and the x-intercept representing -1/K_m.[1][3][7]
-
Eadie-Hofstee Plot: A plot of v against v/[S]. The y-intercept is V_max, and the slope is -K_m.[1]
While the Lineweaver-Burk plot is widely used, it can give undue weight to data points at low substrate concentrations.[3] Non-linear regression analysis of the Michaelis-Menten plot is often the most accurate method.[8]
Q4: What are common substrates for chymotrypsin assays, and what are their typical concentrations?
A4: Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.[9][10] Synthetic substrates that mimic these are commonly used for in vitro assays.
| Substrate | Typical Concentration Range | Detection Wavelength |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.5 mM - 1.18 mM | 256 nm[4] |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | 100 µM - 150 µM | 405 nm or 410 nm[11][12] |
| p-Nitrophenyl acetate | Varies | ~400 nm[10] |
Q5: My chymotrypsin activity seems low. What are some potential reasons and solutions?
A5: Low chymotrypsin activity can stem from several issues:
-
Improper Enzyme Storage: Chymotrypsin should be stored at 2-8°C as a lyophilized powder.[4] Once reconstituted, it should be stored in small aliquots at -20°C or -80°C in a buffer containing CaCl₂ to prevent autolysis and degradation.[13]
-
Incorrect Buffer pH: The optimal pH for chymotrypsin activity is around 7.8. Activity decreases significantly at lower or higher pH values.
-
Presence of Inhibitors: Ensure that your reagents are free from chymotrypsin inhibitors. Common inhibitors include serine protease inhibitors like TLCK (which is sometimes used to inhibit trypsin activity in chymotrypsin preparations) and TPCK.[4][14]
-
Inactive Enzyme: The enzyme may have lost activity due to improper handling or age. It is advisable to perform an active site titration to determine the concentration of active enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in spectrophotometric assay | Substrate instability or spontaneous hydrolysis. | Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic substrate breakdown and subtract this from your experimental data.[4] |
| Precipitate forms in the reaction mixture | Poor substrate solubility, especially at high concentrations. | Ensure the substrate is fully dissolved in the appropriate solvent (e.g., methanol or DMSO) before adding it to the aqueous buffer.[15] The final concentration of the organic solvent should be kept low and consistent across all reactions. |
| Inconsistent results between experiments | Variations in temperature, pH, or reagent concentrations. | Use a thermostatted spectrophotometer to maintain a constant temperature.[4][6] Prepare fresh buffers and substrate solutions for each experiment. Calibrate pipettes regularly to ensure accurate dispensing of reagents. |
| No reaction observed | Inactive enzyme or missing essential component. | Verify the activity of your chymotrypsin stock with a positive control. Ensure all necessary components (buffer, substrate, enzyme) are added in the correct order and concentrations. |
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity using BTEE
This protocol is adapted from established methods for measuring chymotrypsin activity.[4]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (80 mM, pH 7.8 at 25°C)
-
Calcium chloride (CaCl₂) solution (2 M)
-
Methanol
-
Hydrochloric acid (1 mM)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl. The final concentration in the assay should be between 0.2-0.5 units/mL.
-
Substrate Solution (BTEE): Prepare a 1.18 mM stock solution of BTEE in 63.4% methanol.
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.[6]
-
-
Assay:
-
Set the spectrophotometer to 256 nm and equilibrate to 25°C.[4][6]
-
In a 3 mL quartz cuvette, combine 1.5 mL of assay buffer and 1.4 mL of BTEE solution.[4][6]
-
Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[4]
-
Record the blank rate, if any.[4]
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix immediately by inversion.[4]
-
Record the increase in absorbance at 256 nm for approximately 5 minutes.[4]
-
-
Data Analysis:
Visualizations
Experimental Workflow for Chymotrypsin Kinetics
Caption: Workflow for a typical chymotrypsin kinetics experiment.
Michaelis-Menten to Lineweaver-Burk Transformation
Caption: Relationship between Michaelis-Menten and Lineweaver-Burk plots.
References
- 1. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 2. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 9. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. diva-portal.org [diva-portal.org]
Stability of Suc-Ala-Phe-Pro-Phe-pNA in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the chromogenic substrate Suc-Ala-Phe-Pro-Phe-pNA in solution over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[1] | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2][3] | Use fresh, high-quality DMSO to avoid moisture absorption which can reduce solubility[4]. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with water or an appropriate buffer to the desired concentration[5].
Q3: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of peptides like this compound in solution:
-
pH: Peptides have an optimal pH range for stability. Deviations from this range can lead to rapid degradation[6].
-
Temperature: Elevated temperatures can increase the rate of chemical degradation[6].
-
Proteases: Contaminating proteases in your sample or reagents can cleave the peptide, leading to a loss of activity[6].
-
Oxidation: The peptide may be susceptible to oxidative damage, which can alter its structure and function[6].
-
Aggregation: Peptides can aggregate, leading to precipitation and a loss of biological activity[6].
Q4: How can I monitor the degradation of this compound?
Degradation of this compound results in the cleavage of the p-nitroanilide (pNA) group, which releases a yellow-colored product that can be monitored spectrophotometrically at 405-410 nm[3][7]. An increase in absorbance at this wavelength over time in the absence of the target enzyme can indicate substrate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in assay | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solutions before each experiment. Optimize the pH of the assay buffer to minimize non-enzymatic hydrolysis. |
| Contamination of reagents with proteases. | Use high-purity reagents and sterile, protease-free water. Include a "no enzyme" control to quantify background hydrolysis. | |
| Loss of enzymatic activity over time | Degradation of the peptide substrate. | Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. |
| Instability of the enzyme. | Ensure the enzyme is stored under optimal conditions and that the assay buffer is appropriate for enzyme stability. | |
| Precipitation of the peptide in solution | Poor solubility at the working concentration. | First, dissolve the peptide in a small amount of an organic solvent like DMSO, then slowly dilute with the aqueous assay buffer while vortexing. |
| Aggregation of the peptide over time. | Prepare fresh dilutions of the peptide for each experiment. Consider the use of stabilizing agents like surfactants, but verify their compatibility with your enzyme[6]. |
Experimental Protocols
Protocol for Assessing Peptide Stability
This protocol outlines a method to assess the stability of this compound in a specific buffer solution over time.
-
Preparation of Peptide Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a final concentration of 200 µM in the test buffer (e.g., 100 mM Tris buffer, pH 8.6, containing 10 mM CaCl₂)[3].
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the working solution at the desired temperature (e.g., room temperature, 37°C).
-
Protect the solution from light.
-
-
Sampling and Measurement:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Measure the absorbance at 410 nm using a spectrophotometer[3].
-
-
Data Analysis:
-
Plot the absorbance at 410 nm versus time. An increase in absorbance indicates the spontaneous release of p-nitroaniline and thus, degradation of the peptide.
-
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: Troubleshooting high background signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]
Technical Support Center: p-Nitroanilide (pNA) Based Assays
Welcome to the Technical Support Center for p-nitroanilide (pNA) based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter. Each question is followed by a detailed explanation of potential causes and step-by-step instructions to identify and resolve the issue.
Q1: Why is the background absorbance high in my "no enzyme" control wells?
Possible Causes:
-
Substrate Instability: The pNA-linked substrate may be hydrolyzing spontaneously under your experimental conditions (e.g., high pH, presence of certain solvents).[1]
-
Contamination: Reagents or labware might be contaminated with proteases or other substances that can cleave the substrate.[1]
-
Colored Test Compound: If you are screening compounds, the compound itself may absorb light at the detection wavelength (typically 405 nm).[1]
Troubleshooting Steps:
-
Assess Substrate Stability:
-
Incubate the substrate in the assay buffer without the enzyme for the duration of your experiment.
-
Measure the absorbance at 405 nm at different time points. A significant increase in absorbance over time indicates substrate instability.
-
Solution: Consider adjusting the buffer pH or reducing the concentration of any organic solvents. If the issue persists, you may need to source a more stable substrate.
-
-
Check for Contamination:
-
Use fresh, sterile reagents and labware.
-
Filter-sterilize your assay buffer.
-
Solution: If contamination is suspected, discard old reagents and thoroughly clean all labware.
-
-
Evaluate Compound Interference (for compound screening):
Q2: My results are inconsistent or not reproducible. What are the common sources of variability?
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or test compounds.
-
Temperature Fluctuations: Variations in incubation temperature can affect enzyme activity.
-
Sample-to-Sample Variability (for biological samples): Endogenous interfering substances present in biological samples.
Troubleshooting Steps:
-
Refine Pipetting Technique:
-
Calibrate your pipettes regularly.
-
Use fresh pipette tips for each reagent and sample.
-
Ensure proper mixing of reagents in each well.
-
-
Ensure Consistent Temperature:
-
Pre-warm all reagents and plates to the assay temperature.
-
Use a calibrated incubator or water bath.
-
-
Address Sample Matrix Effects:
-
If using plasma or serum, be aware of potential interferences from hemolysis, lipemia, or icterus (see Q3).
-
Solution: Include appropriate sample blanks and consider sample purification steps if matrix effects are significant.
-
Q3: I am working with plasma/serum samples and observe unexpected results. Could something in the sample be interfering with the assay?
Yes, biological samples can contain several common interferents:
-
Hemolysis (Red Blood Cell Lysis): The release of hemoglobin and other intracellular components can interfere with the assay.[3][4][5]
-
Icterus (High Bilirubin): High levels of bilirubin can cause spectral interference.
-
Lipemia (High Lipids): Turbidity caused by high lipid content can interfere with light transmission.
-
High Protein Concentration: Very high protein levels can cause a volume displacement effect, leading to artifactually low analyte concentrations.[3]
Troubleshooting Workflow for Sample Interference:
Caption: Troubleshooting workflow for suspected sample interference.
Q4: I am screening a compound library and have a high number of potential inhibitors. How can I identify false positives?
Possible Causes of False Positives:
-
Compound Absorbance: The compound absorbs light at 405 nm, mimicking inhibition by reducing the final absorbance reading.[1]
-
Compound Precipitation: The compound precipitates out of solution, causing light scattering.[1]
-
Non-specific Enzyme Inhibition: The compound inhibits the enzyme through mechanisms like aggregation or chemical reactivity, rather than specific binding.
-
Thiol-Reactive Compounds: Compounds that react with cysteine residues on the enzyme can cause non-specific inhibition.[1]
Troubleshooting Steps:
-
Control for Compound Color:
-
As described in Q1, measure the absorbance of each compound at 405 nm in the absence of the enzyme and substrate. Subtract this value from the final assay absorbance.[1]
-
-
Check for Compound Precipitation:
-
Visually inspect the wells for turbidity after adding the compound.
-
Measure absorbance at a non-interfering wavelength (e.g., 600 nm) to detect light scattering.[1]
-
Solution: If precipitation is an issue, try lowering the compound concentration or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%), ensuring it doesn't affect your enzyme's activity.[1]
-
-
Identify Thiol-Reactive Compounds:
Logical Flow for Identifying False Positives:
Caption: Workflow for triaging hits in a screening campaign.
Quantitative Data on Common Interferences
The following tables summarize the potential quantitative impact of common interferents on colorimetric assays. Note that the exact degree of interference is method- and analyte-dependent.[12]
Table 1: Interference from Hemolysis
| Hemoglobin Concentration | Potential Effect on pNA Assay (405 nm) | Notes |
| < 0.5 g/L | Minor spectral interference, but may still affect highly sensitive assays.[6][12] | Visually, this level of hemolysis may be difficult to detect.[6][13] |
| 0.5 - 2.5 g/L | Moderate positive interference due to hemoglobin absorbance. | Can lead to clinically meaningful variations in some analytes.[12] |
| > 2.5 g/L | Severe positive interference. | Results are generally unreliable without correction. |
Table 2: Interference from Icterus (Bilirubin)
| Bilirubin Concentration | Potential Effect on pNA Assay (405 nm) | Notes |
| < 10 mg/dL | Generally low risk of significant interference. | |
| > 10 mg/dL | Potential for false positive results due to bilirubin's absorbance.[5] | The effect is proportional to the bilirubin concentration.[5] |
Table 3: Interference from Lipemia
| Lipemia Level (Triglycerides) | Potential Effect on pNA Assay (405 nm) | Notes |
| Mild (< 300 mg/dL) | Minimal effect on most assays. | |
| Moderate (300 - 600 mg/dL) | Can cause significant interference (>10% bias) for some analytes.[8] | Light scattering becomes a significant factor. |
| Severe (> 600 mg/dL) | High likelihood of significant interference for most spectrophotometric assays.[8] | Sample dilution or ultracentrifugation may be necessary. |
Experimental Protocols
Protocol 1: Preparation of Hemolysate for Interference Studies
This protocol allows you to create a stock of hemolyzed red blood cells to spike into your samples to quantify the effect of hemolysis on your assay. This method uses a freeze-thaw cycle to lyse the cells.[6][13][14]
Materials:
-
Fresh whole blood collected in an EDTA tube.
-
Isotonic saline (0.9% NaCl).
-
Deionized water.
-
Centrifuge.
-
-20°C or -80°C freezer.
Procedure:
-
Centrifuge the whole blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Carefully aspirate and discard the plasma and buffy coat.
-
Resuspend the RBC pellet in 5-10 volumes of cold isotonic saline.
-
Centrifuge at 1000 x g for 10 minutes and discard the supernatant.
-
After the final wash, resuspend the packed RBCs in an equal volume of deionized water to induce osmotic lysis.[3]
-
Freeze the RBC suspension overnight at -20°C or for at least 1 hour at -80°C.[14]
-
Thaw the sample at room temperature.[14]
-
Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant (hemolysate).
-
Determine the hemoglobin concentration of the hemolysate using a spectrophotometer or a commercially available kit.
-
The prepared hemolysate can now be spiked into your sample matrix at various concentrations to assess interference.
Protocol 2: Assessing Compound Interference
This protocol provides a framework for identifying various types of compound-mediated assay interference.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
pNA substrate.
-
Enzyme.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Plate Layout: Design a 96-well plate layout that includes the following controls for each test compound concentration:
-
Assay Well: Enzyme + Substrate + Test Compound
-
Compound Color Control: Buffer + Substrate + Test Compound (No Enzyme)[1]
-
Compound + Substrate Control: Buffer + Test Compound + Substrate (to check for direct substrate hydrolysis by the compound)[1]
-
Enzyme Activity Control: Enzyme + Substrate + Vehicle (e.g., DMSO)
-
Buffer Blank: Buffer only
-
-
Assay Execution:
-
Add the respective components to the wells as per the plate layout.
-
Initiate the reaction by adding the substrate (or enzyme, depending on your protocol).
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 30 minutes).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Correct for Compound Color: Corrected Absorbance = Absorbance(Assay Well) - Absorbance(Compound Color Control)
-
Check for Direct Substrate Hydrolysis: If Absorbance(Compound + Substrate Control) is significantly higher than the sum of the individual compound and substrate absorbances, the compound may be directly cleaving the substrate.[1]
-
Calculate Percent Inhibition: % Inhibition = (1 - (Corrected Absorbance / Absorbance(Enzyme Activity Control))) * 100
-
Workflow for Assessing Compound Interference:
Caption: Data analysis workflow for compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Issue With Osmotic Shock Hemolysate Preparation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myhematology.com [myhematology.com]
Technical Support Center: Enhancing Chymotrypsin Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their chymotrypsin activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a chymotrypsin activity assay?
A1: The optimal pH for chymotrypsin activity is typically in the range of 7.5 to 9.0.[1][2] Activity is significantly inhibited at a pH below 6, and the enzyme can be denatured at a pH of 4.[1] For many standard assays using substrates like BTEE (benzoyl-L-tyrosine ethyl ester), a pH of 7.8 is recommended.[3] The optimal pH can vary slightly depending on the specific substrate and the source of the chymotrypsin.[4] For instance, chymotrypsin from some marine invertebrates shows optimal activity between pH 7.0 and 8.5.[4]
Q2: How can I increase the sensitivity of my chymotrypsin assay?
A2: To increase the sensitivity of your assay, consider the following:
-
Use a Fluorogenic Substrate: Fluorogenic substrates are generally more sensitive than colorimetric substrates.[5][6] Substrates that release highly fluorescent molecules like 7-amino-4-methylcoumarin (AMC) or 2-aminoacridone (2-AA) can allow for the detection of chymotrypsin concentrations as low as 1 ng/ml.[6][7]
-
Optimize Substrate Concentration: The substrate concentration should be carefully optimized. While a higher concentration can lead to a stronger signal, excessively high concentrations may lead to substrate inhibition. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
-
Increase Incubation Time: For samples with low enzyme activity, increasing the reaction time can help to generate a stronger signal. However, it is important to ensure that the reaction remains in the linear range.[8]
-
Optimize Temperature: The optimal temperature for chymotrypsin activity is generally around 50°C.[9] However, self-digestion may occur at temperatures above 37°C, so it is important to balance activity with enzyme stability.
Q3: What are some common causes of low or no chymotrypsin activity in my assay?
A3: Low or no activity can be due to several factors:
-
Improper Enzyme Storage: Chymotrypsin can undergo autolysis (self-digestion), especially when stored at a neutral or alkaline pH. It should be stored in small aliquots at -80°C in an acidic buffer (e.g., 1 mM HCl) containing a stabilizer like 2 mM CaCl₂.[10][11]
-
Presence of Inhibitors: Your sample may contain inhibitors of chymotrypsin. Common inhibitors include serine protease inhibitors like PMSF and TPCK, as well as certain metal ions like Cu²⁺ and Hg²⁺.
-
Incorrect pH: As mentioned, chymotrypsin activity is highly dependent on pH. Ensure your assay buffer is at the optimal pH.[1][12]
-
Substrate Degradation: Ensure your substrate has not degraded. Some substrates are light-sensitive or unstable in solution. It is best to prepare fresh substrate solutions.[13]
Q4: How can I measure chymotrypsin-specific activity in a complex sample containing other proteases?
A4: To measure chymotrypsin-specific activity, you can use a highly specific substrate and/or a specific inhibitor.
-
Specific Substrates: Use a substrate that is preferentially cleaved by chymotrypsin. For example, N-glutaryl-glycyl-glycyl-l-phenylalanine β-naphthylamide (GGPNA) is highly specific for chymotrypsin and is not significantly degraded by trypsin, elastase, thrombin, or plasmin.[7]
-
Specific Inhibitors: Include a chymotrypsin-specific inhibitor in a parallel control reaction. The difference in activity between the sample with and without the inhibitor will represent the chymotrypsin-specific activity.[14] TPCK (tosyl-L-phenylalanine chloromethyl ketone) is a known inhibitor of chymotrypsin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Substrate instability and spontaneous hydrolysis. 2. Contamination of reagents with fluorescent/absorbent compounds. 3. Autofluorescence/absorbance from the sample. | 1. Prepare fresh substrate solution before each experiment. Run a "substrate only" blank to measure spontaneous hydrolysis. 2. Use high-purity reagents and solvents. 3. Run a "sample blank" containing the sample and assay buffer but no substrate. Subtract this background reading from your sample readings.[14] |
| Non-linear reaction rate | 1. Substrate depletion. 2. Enzyme instability or denaturation over time. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction. 2. Check the stability of chymotrypsin under your assay conditions (pH, temperature). Consider adding a stabilizing agent like CaCl₂. 3. Dilute the sample or reduce the reaction time to minimize the accumulation of inhibitory products. |
| Poor reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Inconsistent timing of reagent addition and measurements. 4. Enzyme solution not properly mixed before use. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[3] 3. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent timing for all measurements. 4. Gently mix the enzyme stock solution before aliquoting. Avoid vigorous vortexing which can denature the enzyme. |
| Unexpectedly high activity | 1. Presence of other proteases in the sample that can cleave the substrate. 2. Incorrect calculation of enzyme concentration or activity. | 1. Use a more specific chymotrypsin substrate or include a specific chymotrypsin inhibitor in a control well to determine the contribution of other proteases.[7][14] 2. Double-check all calculations and ensure the correct extinction coefficient or standard curve is used. |
Quantitative Data Summary
Table 1: Comparison of Common Chymotrypsin Substrates
| Substrate Type | Example Substrate | Detection Method | Wavelength (nm) | Key Features |
| Colorimetric | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Spectrophotometry | Absorbance at 256 | Standard, reliable method.[3] |
| Colorimetric | N-Succinyl-L-Phenylalanine-p-nitroanilide (SPpNA) | Spectrophotometry | Absorbance at 410 | Release of p-nitroaniline is measured.[15] |
| Fluorogenic | N-Succinyl-Ala-Ala-Pro-Phe-AMC | Fluorometry | Ex: ~380 / Em: ~460 | High sensitivity.[13] |
| Fluorogenic | Ala-Ala-Phe-MCA | Fluorometry | Ex: ~380 / Em: ~460 | Suitable for detecting chymotrypsin inhibitors.[5] |
| Fluorogenic | N-Succinyl-Phenylalanine-2-aminoacridone | Fluorometry | Ex: 450 / Em: 570 | Long-wave emission minimizes background fluorescence from biological samples.[6] |
Table 2: Optimal Conditions for Chymotrypsin Activity
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 9.0 | Activity decreases significantly outside this range.[1][2] |
| Temperature | ~50 °C | Higher temperatures can lead to autolysis.[9] |
| Calcium Chloride (CaCl₂) Concentration | 2 - 10 mM | Acts as a stabilizer for the enzyme.[10] |
Experimental Protocols
Protocol 1: General Chymotrypsin Activity Assay using a Colorimetric Substrate (BTEE)
This protocol is based on the method described by Hummel (1959).[3]
Materials:
-
α-Chymotrypsin
-
0.001 N HCl
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution (1.07 mM in 50% w/w methanol)
-
Spectrophotometer capable of measuring absorbance at 256 nm with temperature control
Procedure:
-
Enzyme Preparation: Dissolve α-chymotrypsin in 0.001 N HCl to a stock concentration of 1 mg/mL. Just before use, dilute the stock solution to a working concentration of 10-30 µg/mL in 0.001 N HCl.
-
Assay Setup: In a quartz cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE solution.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 4-5 minutes to allow the temperature to equilibrate.
-
Blank Measurement: Record the absorbance at 256 nm for a minute to determine any blank rate.
-
Initiate Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 256 nm.
-
Data Acquisition: Record the absorbance for 4-5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.
Protocol 2: High-Sensitivity Chymotrypsin Activity Assay using a Fluorogenic Substrate (Suc-AAPF-AMC)
Materials:
-
α-Chymotrypsin
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Fluorogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-AMC (stock solution in DMSO)
-
Chymotrypsin Inhibitor (optional, for specificity control)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.[14]
-
Assay Setup: In the wells of the 96-well plate, add your sample (e.g., 5-20 µL of lysate). For a positive control, add a known amount of purified chymotrypsin. For a reagent blank, add only Assay Buffer.
-
Inhibitor Control (Optional): For samples where non-specific protease activity is a concern, prepare parallel wells containing the sample plus a specific chymotrypsin inhibitor.[14]
-
Volume Adjustment: Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the fluorogenic substrate diluted in Assay Buffer. The final substrate concentration should be optimized for your assay (typically in the low micromolar range).
-
Initiate Reaction: Add 50 µL of the reaction mix to each well to bring the final volume to 100 µL.
-
Data Acquisition: Immediately place the plate in the fluorometric reader and begin measuring the fluorescence intensity (Ex/Em = 380/460 nm) in kinetic mode at 25°C or 37°C. Record data every 30-60 seconds for 30-60 minutes.[14]
-
Calculate Activity: Determine the rate of fluorescence increase (RFU/min). Create a standard curve using a known concentration of the fluorescent product (AMC) to convert the RFU/min to pmol/min. Enzyme activity can then be expressed as units/mg of protein.
Visualizations
Caption: The catalytic mechanism of chymotrypsin involving the catalytic triad.
Caption: A logical workflow for optimizing a chymotrypsin activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Chymotrypsin selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chymotrypsin Substrate II ≥98% (HPLC), fluorogenic chymotrypsin substrate, lyophilized solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. abcam.cn [abcam.cn]
- 15. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-linear Reaction Kinetics with Suc-Ala-Phe-Pro-Phe-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics when using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA).
Frequently Asked Questions (FAQs)
Q1: What is Suc-Ala-Ala-Pro-Phe-pNA and what is it used for?
Suc-Ala-Ala-Pro-Phe-pNA is a chromogenic substrate used to assay the activity of several proteases. Upon cleavage by an enzyme, it releases p-nitroaniline, which is a yellow-colored product that can be quantified by measuring its absorbance at or around 405-410 nm.[1][2] It is a common substrate for enzymes such as chymotrypsin, cathepsin G, chymase, and subtilisin.[1][2][3] It is also utilized in a coupled assay system to measure the activity of peptidyl prolyl cis-trans isomerases (PPIases).[3][4]
Q2: What does "non-linear reaction kinetics" mean in the context of my experiment?
Ideally, when you plot the rate of the reaction against the substrate concentration, you expect to see a hyperbolic curve (Michaelis-Menten kinetics) where the initial velocity of the reaction increases with substrate concentration until it reaches a maximum velocity (Vmax).[5][6] Non-linear kinetics deviates from this expected pattern. For instance, you might observe that the reaction rate decreases at high substrate concentrations (substrate inhibition), or the reaction slows down more quickly than anticipated (product inhibition or enzyme instability).
Q3: Why am I observing a downward curve in my velocity plot at high substrate concentrations?
This phenomenon is often indicative of substrate inhibition . At very high concentrations, a second substrate molecule may bind to a secondary, non-catalytic site on the enzyme. This can lead to a conformational change that hinders the catalytic process, thereby reducing the reaction rate.
Q4: My reaction starts off strong but then quickly plateaus, even at low substrate concentrations. What could be the cause?
This could be due to several factors:
-
Product Inhibition: The product of the reaction (p-nitroaniline or the cleaved peptide) may be binding to the enzyme's active site, competing with the substrate and slowing down the reaction. There is evidence of product inhibition for α-chymotrypsin in certain conditions.[4]
-
Enzyme Instability: The enzyme may not be stable under the assay conditions (e.g., pH, temperature, or presence of organic solvents). This can lead to a progressive loss of enzyme activity over the course of the measurement.
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate concentration, the substrate may be consumed rapidly, leading to a premature plateau in the reaction progress curve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear progress curve (rate decreases over time) | 1. Product Inhibition: The released p-nitroaniline or peptide fragment is inhibiting the enzyme. 2. Enzyme Instability: The enzyme is losing activity during the assay. 3. Substrate Depletion: The substrate is being consumed too quickly. | 1. Ensure you are measuring the initial velocity of the reaction. Use data from the early, linear phase of the progress curve. 2. Perform control experiments to assess enzyme stability over the time course of the assay in the absence of the substrate. Consider adding stabilizing agents if necessary. 3. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Velocity decreases at high substrate concentrations | Substrate Inhibition: A second substrate molecule is binding to the enzyme and inhibiting its activity. | Perform the assay over a wider range of substrate concentrations to confirm the inhibition pattern. If substrate inhibition is confirmed, fit the data to a substrate inhibition model to determine the inhibition constant (Ki). For routine assays, use a substrate concentration below the level where inhibition is observed. |
| High background signal (high absorbance in no-enzyme control) | 1. Substrate Autohydrolysis: The substrate is spontaneously breaking down in the assay buffer. 2. Contaminated Reagents: The buffer or other reagents may be contaminated with a protease. | 1. Prepare fresh substrate solutions. The substrate can hydrolyze spontaneously in aqueous solutions.[4] Test the stability of the substrate in the assay buffer over time.[3] 2. Use high-purity reagents and screen all components for contaminating protease activity. |
| Poor reproducibility of results | 1. Inaccurate Pipetting: Especially with viscous solutions like enzyme stocks. 2. Temperature Fluctuations: Inconsistent temperature control between assays. 3. Substrate Precipitation: The substrate may not be fully dissolved, especially at high concentrations. | 1. Use calibrated pipettes and consider using master mixes to minimize pipetting errors.[7] 2. Ensure all reagents and reaction plates are properly equilibrated to the assay temperature.[7] 3. Ensure the substrate is fully dissolved in an appropriate solvent (like DMSO) before adding it to the aqueous assay buffer.[8] Check for any visible precipitation. |
Experimental Protocols
Standard Chymotrypsin Activity Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution (15 mM): Prepare a 15 mM stock solution of Suc-Ala-Ala-Pro-Phe-pNA in dimethyl sulfoxide (DMSO).[8] Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired final concentration (e.g., 10 nM) in cold assay buffer.[8]
-
-
Assay Procedure:
-
Set up the reaction in a 96-well plate or cuvettes.
-
For a 1 mL reaction, add 900 µL of a solution containing the desired final concentration of the substrate in assay buffer.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of the diluted enzyme solution.
-
Immediately measure the change in absorbance at 410 nm over time (e.g., every 20 seconds for 6 minutes) using a spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is 8,800 M⁻¹cm⁻¹.[4]
-
Coupled Assay for PPIase Activity
This assay measures the ability of a PPIase to convert the cis isomer of the Suc-Ala-Ala-Pro-Phe-pNA substrate to the trans isomer, which can then be cleaved by chymotrypsin.[9][10]
-
Reagent Preparation:
-
Assay Buffer: As per the standard chymotrypsin assay.
-
Substrate Solution: Prepare the Suc-Ala-Ala-Pro-Phe-pNA substrate in a solvent system that enriches the cis isomer (e.g., LiCl/trifluoroethanol).[4]
-
Chymotrypsin Solution: A high concentration of chymotrypsin is used as the coupling enzyme.
-
PPIase Solution: The PPIase to be assayed.
-
-
Assay Procedure:
-
The reaction mixture contains the substrate, a high concentration of chymotrypsin, and the PPIase.
-
The reaction is initiated by the addition of the substrate solution.
-
The rate of p-nitroaniline production is monitored at 410 nm. The rate of the chymotrypsin reaction is limited by the rate of the PPIase-catalyzed isomerization.
-
Quantitative Data
Table 1: Kinetic Parameters of Various Enzymes with Suc-Ala-Ala-Pro-Phe-pNA
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| α-Chymotrypsin | 50 - 60 | - | - | pH 7.1, 25°C |
| Cathepsin G | 1700 | - | - | - |
| Chymase | 4000 | - | - | - |
| PEG-α-CT (unmodified) | 50 | - | - | pH 7.1, 25°C |
| PEG-α-CT (6 PEG molecules) | 190 | - | - | pH 7.1, 25°C |
Data compiled from multiple sources.[2][11] Note that kcat and kcat/Km values are often highly dependent on the specific assay conditions.
Visualizations
Caption: A typical experimental workflow for an enzyme kinetics assay.
References
- 1. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Khan Academy [khanacademy.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to handle insoluble Suc-Ala-Phe-Pro-Phe-pNA particles in solution
Welcome to the technical support center for the chromogenic substrate Suc-Ala-Phe-Pro-Phe-pNA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic peptide substrate used to assay the activity of certain proteases, particularly those with chymotrypsin-like specificity, such as chymotrypsin and cathepsin G.[1][2] Upon cleavage of the peptide by the enzyme, p-nitroaniline (pNA) is released. This release results in a yellow color that can be measured spectrophotometrically at or around 405-410 nm, allowing for the quantification of enzyme activity.[3][4]
Q2: How should I store this compound?
Lyophilized (powder) this compound should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the best solvent to dissolve this compound?
Due to its hydrophobic nature, this compound is generally insoluble in water.[5] The recommended solvent is dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][7] It is advisable to first dissolve the peptide in a small amount of organic solvent and then dilute it with the aqueous assay buffer to the final desired concentration.[7]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Substrate Precipitation in Assay Buffer | The peptide has low solubility in aqueous solutions. | - Prepare a high-concentration stock solution in 100% DMSO. - Add the stock solution to the assay buffer in a final concentration where the DMSO is 1-5% of the total volume. - Gently vortex the solution immediately after adding the substrate. - Perform a solubility test with a small amount of peptide before preparing the bulk solution. |
| Low or No Signal (Low Absorbance) | - Inactive enzyme. - Incorrect buffer pH or composition. - Sub-optimal substrate concentration. - Incorrect wavelength reading. | - Verify enzyme activity with a positive control. - Ensure the assay buffer pH is optimal for the enzyme (e.g., pH 7.8-8.6 for chymotrypsin). - Perform a substrate titration to determine the optimal concentration (Km). - Confirm that the spectrophotometer is set to read absorbance at 405-410 nm. |
| High Background Signal | - Spontaneous hydrolysis of the substrate. - Contaminated reagents. | - Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. - Use high-purity reagents and sterile, nuclease-free water. - Prepare fresh buffers for each experiment. |
| Inconsistent or Non-Reproducible Results | - Inaccurate pipetting. - Temperature fluctuations. - Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper pipetting technique. - Maintain a constant temperature throughout the assay, using a temperature-controlled plate reader or water bath. - Ensure all components are thoroughly mixed before taking readings. |
Data Presentation: Solubility of Related Peptide Substrates
Quantitative solubility data for this compound is not widely published. However, data for the structurally similar and commonly used substrate, Suc-Ala-Ala-Pro-Phe-pNA, provides a useful reference.
| Solvent | Solubility of Suc-Ala-Ala-Pro-Phe-pNA |
| DMSO | 120 mg/mL (192.1 mM)[5][8] |
| Ethanol | 120 mg/mL (192.1 mM)[5] |
| Water | Insoluble[5] |
| DMF | 25 mg/mL[6] |
Note: It is always recommended to perform a solubility test on a small amount of your specific peptide lot before preparing a large stock solution.
Experimental Protocols
Below are detailed methodologies for chymotrypsin and cathepsin G activity assays using a pNA substrate. These can be adapted for this compound.
1. Chymotrypsin Activity Assay Protocol
This protocol is based on the general procedure for measuring chymotrypsin activity using a chromogenic substrate.
Materials:
-
α-Chymotrypsin enzyme
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂[3]
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm[3]
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 50 mg/mL.[9] This will serve as the stock solution.
-
Prepare Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 1.6 mM).[3] Note that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[3]
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the chymotrypsin enzyme in the Assay Buffer.
-
Assay Reaction: a. Add 50 µL of the Assay Buffer to each well of the 96-well plate. b. Add 25 µL of the chymotrypsin enzyme dilutions to the respective wells. c. To initiate the reaction, add 25 µL of the Working Substrate Solution to each well. d. Mix gently by pipetting.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of pNA release is proportional to the enzyme activity.
2. Cathepsin G Activity Assay Protocol
This protocol is adapted from commercially available cathepsin G assay kits.
Materials:
-
Cathepsin G enzyme
-
This compound substrate
-
Assay Buffer: A suitable buffer for Cathepsin G, often provided in commercial kits (e.g., Tris or MES based buffer at neutral pH).
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[10]
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Prepare Sample: Lyse cells or dilute purified enzyme in chilled Assay Buffer.[10]
-
Reaction Setup: a. Add up to 50 µL of your sample (containing cathepsin G) to the wells of a 96-well plate. b. For a background control, prepare a parallel sample with a specific cathepsin G inhibitor.[10] c. Bring the total volume in each well to 60 µL with Assay Buffer.
-
Substrate Addition: Prepare a substrate solution by diluting the stock in Assay Buffer. Add 40 µL of this solution to each well to start the reaction.[10]
-
Measurement: Measure the absorbance at 405 nm at different time points to determine the reaction kinetics.[10]
-
Data Analysis: Calculate the cathepsin G activity by subtracting the background control readings from the sample readings and comparing to a pNA standard curve.[10]
Visualizations
Chymotrypsin Signaling Pathway in Intestinal Epithelial Cells
Chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptor 2 (PAR2) on the surface of intestinal epithelial cells. This initiates a downstream signaling cascade involving ERK1/2, which can lead to the regulation of gene expression, such as the upregulation of the anti-inflammatory cytokine IL-10.[11][12]
Caption: Chymotrypsin activation of the PAR2 signaling cascade.
Experimental Workflow for Enzyme Kinetic Assay
The following diagram illustrates the general workflow for determining enzyme activity using this compound.
Caption: General workflow for a protease assay using a chromogenic substrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chymotrypsin Substrates: A Comparative Analysis of Suc-Ala-Ala-Pro-Phe-pNA
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is paramount for the accurate assessment of chymotrypsin activity. This guide provides a detailed comparison of the widely used chromogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), with other commercially available chymotrypsin substrates. By presenting key kinetic parameters, detailed experimental protocols, and visual representations of the underlying biochemical processes, this guide aims to facilitate informed substrate selection for various research applications.
Understanding Chymotrypsin and its Substrate Specificity
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds.[1] Its catalytic activity is dependent on a catalytic triad of serine, histidine, and aspartate residues in the active site. Chymotrypsin exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] This specificity is attributed to a deep, hydrophobic S1 binding pocket that accommodates these aromatic side chains.
The use of synthetic chromogenic and fluorogenic substrates has revolutionized the study of chymotrypsin kinetics. These substrates are designed to mimic the natural cleavage sites of chymotrypsin and, upon enzymatic cleavage, release a reporter molecule (chromophore or fluorophore) that can be readily quantified spectrophotometrically or fluorometrically. Suc-Ala-Ala-Pro-Phe-pNA is a classic example of a chromogenic substrate, where the cleavage of the amide bond releases p-nitroaniline (pNA), a yellow-colored compound.
Comparative Kinetic Performance of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is determined by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Km ratio is the most effective measure of a substrate's overall efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by bovine pancreatic α-chymotrypsin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from multiple sources, and the respective conditions are provided for reference.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | 45 | 900,000 | pH 7.8, 25°C, 0.1 M Tris-HCl, 0.02 M CaCl₂ |
| N-Benzoyl-L-Tyrosine p-nitroanilide (BTpNA) | 0.12 | 0.04 | 333 | pH 7.8, 25°C, 0.05 M Tris-HCl, 0.02 M CaCl₂ |
| N-Succinyl-L-Phenylalanine p-nitroanilide | 2.2 | 0.0014 | 6.55 | pH 7.5, 55°C, Assay buffer |
| N-Acetyl-L-Phenylalanine p-nitroanilide | 0.3-0.6 | 0.01-0.03 | 20-50 | pH 7.8, 25°C, 0.1 M Phosphate buffer |
| N-Acetyl-L-Tyrosine p-nitroanilide | 0.8-1.2 | 0.02-0.05 | 20-50 | pH 7.8, 25°C, 0.1 M Phosphate buffer |
Note: The kinetic constants can vary significantly depending on the specific isoform of chymotrypsin, the buffer composition, pH, temperature, and the presence of co-solvents. The data for Suc-Ala-Ala-Pro-Phe-pNA often shows it to be a highly sensitive and efficient substrate for chymotrypsin.
Experimental Protocol: Chymotrypsin Activity Assay
This section provides a detailed methodology for a typical chymotrypsin activity assay using a chromogenic p-nitroanilide substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl to the desired concentration. Store on ice.
-
Prepare a stock solution of the chromogenic substrate in DMSO. For Suc-Ala-Ala-Pro-Phe-pNA, a 10 mM stock solution is common.
-
Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂) and pre-warm it to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the chymotrypsin solution to the wells to achieve the desired final enzyme concentration.
-
To initiate the reaction, add the substrate stock solution to each well to reach the desired final substrate concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and start monitoring the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is directly proportional to the chymotrypsin activity.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Enzymatic Reaction and Workflow
The following diagrams, created using the DOT language, illustrate the key processes involved in the chymotrypsin-catalyzed hydrolysis of a chromogenic substrate and the general workflow of the enzymatic assay.
Conclusion
Suc-Ala-Ala-Pro-Phe-pNA stands out as a highly specific and efficient substrate for chymotrypsin, characterized by a favorable combination of a low Km and a high kcat. Its utility in a straightforward colorimetric assay makes it an excellent choice for routine enzyme activity measurements and inhibitor screening. However, the selection of the most suitable substrate ultimately depends on the specific experimental requirements, such as the desired sensitivity, the nature of the sample matrix, and the available instrumentation. By understanding the kinetic properties of different substrates and adhering to a standardized experimental protocol, researchers can ensure the generation of reliable and reproducible data in their studies of chymotrypsin and its inhibitors.
References
A Comparative Guide to Alternative Chromogenic Substrates for Chymotrypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of chymotrypsin-like protease activity is crucial in various fields, from basic research to drug discovery. The selection of an appropriate substrate is a critical determinant for the sensitivity, specificity, and overall reliability of the enzymatic assay. This guide provides a comprehensive comparison of alternative chromogenic substrates for chymotrypsin-like proteases, supported by available experimental data, detailed protocols, and visual representations of the underlying biochemical processes.
Comparison of Kinetic Parameters
The efficiency of a substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity between the enzyme and the substrate. A lower Km value generally signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate. The ratio kcat/Km is often referred to as the specificity constant and provides a measure of the enzyme's catalytic efficiency.
Below is a summary of reported kinetic constants for several common chromogenic substrates of chymotrypsin. It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.
| Substrate | Abbreviation | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Chromophore |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | ~0.02 - 2.2 | ~38 - 120 | ~5.5 x 104 - 1.9 x 106 | p-Nitroaniline (pNA) |
| N-Benzoyl-L-tyrosine p-nitroanilide | BTPNA or Bz-Tyr-pNA | ~0.02 | ~37 | ~1.85 x 106 | p-Nitroaniline (pNA) |
| N-Acetyl-L-tyrosine ethyl ester | ATEE | ~0.7 | ~193 | ~2.8 x 105 | N-Acetyl-L-tyrosine |
| N-Acetyl-L-tryptophan p-nitroanilide | Ac-Trp-pNA | ~7.3 | ~0.026 | ~3.56 | p-Nitroaniline (pNA) |
| N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | ~3.5 x 107 | p-Nitrophenol | |
| N-Acetyl-L-tryptophan methyl ester | - | - | ~8 x 105 | N-Acetyl-L-tryptophan |
Note: The kinetic values presented are compiled from various sources and may have been determined under different experimental conditions.[1][2][3][4][5][6][7]
Experimental Protocols
To obtain reliable and comparable data for different chromogenic substrates, a standardized experimental protocol is essential. Below is a detailed methodology for a typical chymotrypsin activity assay.
General Assay Principle
The enzymatic activity of chymotrypsin is determined by monitoring the rate of release of the chromophore from the substrate. For p-nitroanilide (pNA) based substrates, the release of pNA results in an increase in absorbance at 405-410 nm.
Reagents and Materials
-
α-Chymotrypsin (e.g., from bovine pancreas)
-
Chromogenic substrate (e.g., Suc-AAPF-pNA, BTPNA)
-
Assay Buffer: 50-100 mM Tris-HCl, pH 7.8-8.3, containing 10-20 mM CaCl2.
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the substrate.
-
96-well microplate or quartz cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
Enzyme Preparation
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Immediately before the assay, dilute the enzyme stock solution with cold Assay Buffer to the desired working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Substrate Preparation
-
Prepare a stock solution of the chromogenic substrate (e.g., 10-100 mM) in DMF or DMSO.
-
Dilute the substrate stock solution with Assay Buffer to the desired final concentrations for the assay. A range of concentrations bracketing the expected Km value should be used to determine kinetic parameters.
Assay Procedure
-
Set the spectrophotometer or microplate reader to 37°C and the measurement wavelength to 405 nm (for pNA substrates).
-
To each well of the microplate or cuvette, add the appropriate volume of Assay Buffer.
-
Add the desired volume of the substrate solution to each well.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
Data Analysis
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.
-
To determine Km and Vmax, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used.
-
Calculate kcat from the Vmax value and the enzyme concentration used in the assay (kcat = Vmax/[E]).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of chymotrypsin and a typical experimental workflow.
Catalytic Mechanism of Chymotrypsin
Chymotrypsin is a serine protease that utilizes a catalytic triad composed of Serine-195, Histidine-57, and Aspartate-102 in its active site to hydrolyze peptide bonds.[8][9] The mechanism proceeds through the formation of a covalent acyl-enzyme intermediate.
Caption: The two-phase catalytic mechanism of chymotrypsin.
Experimental Workflow for Substrate Comparison
The following diagram outlines the key steps in a typical experiment designed to compare the performance of different chromogenic substrates.
Caption: A generalized workflow for comparing chymotrypsin substrates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic constants for chymotrypsin cleavage of N [employees.csbsju.edu]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of Suc-Ala-Ala-Pro-Phe-pNA: A Comparative Guide to its Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals utilizing the chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA, a thorough understanding of its specificity is paramount for accurate enzymatic analysis. While widely recognized as a substrate for chymotrypsin, its cross-reactivity with other proteases can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Suc-Ala-Ala-Pro-Phe-pNA's performance with various proteases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Protease Activity
The hydrolytic efficiency of various proteases on Suc-Ala-Ala-Pro-Phe-pNA is best expressed through their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by several proteases. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| α-Chymotrypsin | 60[1] | High | High | Known to have a high kcat and low Km, indicating high efficiency.[2] |
| Cathepsin G | 1700[1][3] | - | - | Shows significant activity, though with a lower affinity compared to chymotrypsin. |
| Chymase | 4000[1] | - | - | Demonstrates activity, but with a considerably lower affinity. |
| Subtilisin BPN' | - | - | - | Known to be a substrate for subtilisin and its variants.[2] |
| Pancreatic Elastase | - | - | - | Hydrolyzes the substrate. |
| Prostate-Specific Antigen (PSA) | - | - | - | Exhibits chymotrypsin-like activity and cleaves this substrate.[2] |
| Human Leukocyte Elastase | No Hydrolysis | - | - | The substrate is not hydrolyzed by this enzyme.[2] |
Data not available is denoted by "-".
Logical Relationship of Substrate Specificity
The following diagram illustrates the known interactions of Suc-Ala-Ala-Pro-Phe-pNA with various proteases, highlighting its primary target and cross-reactive enzymes.
Caption: Specificity profile of Suc-Ala-Ala-Pro-Phe-pNA.
Experimental Protocol for Assessing Protease Cross-Reactivity
This protocol outlines a general procedure for determining the kinetic parameters of a protease using Suc-Ala-Ala-Pro-Phe-pNA. It is recommended to optimize the conditions for each specific enzyme.
1. Materials:
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Purified proteases (e.g., chymotrypsin, cathepsin G, elastase, etc.)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂ and 0.005% Tween-80[3]
-
Microplate reader capable of measuring absorbance at 405-410 nm[1][4]
-
96-well microplates
2. Preparation of Reagents:
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a concentration of 10-20 mM. Store at -20°C.
-
Enzyme Solutions: Prepare stock solutions of each protease in an appropriate buffer (e.g., dilute in the assay buffer). The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the measurement period.
3. Experimental Workflow:
The following diagram illustrates the workflow for a typical protease cross-reactivity assay.
Caption: Experimental workflow for protease activity assay.
4. Assay Procedure:
-
Set up the microplate reader to the desired temperature (e.g., 25°C or 37°C) and to measure absorbance at 410 nm in kinetic mode.
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add serial dilutions of the enzyme solutions to the wells.
-
To initiate the reaction, add the substrate solution to each well. The final concentration of DMSO should be kept low (typically ≤1%) to avoid affecting enzyme activity.[3] A range of final substrate concentrations bracketing the expected Km should be tested.
-
Immediately start monitoring the change in absorbance at 410 nm over a set period (e.g., 10-30 minutes).
5. Data Analysis:
-
For each substrate and enzyme concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at pH 7.5 and 410 nm is 8,800 M⁻¹cm⁻¹.[2]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or using a linearized plot such as the Lineweaver-Burk plot.
-
Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
By following this guide, researchers can effectively assess the cross-reactivity of Suc-Ala-Ala-Pro-Phe-pNA with a variety of proteases, leading to more accurate and reliable experimental results.
References
Validating Chymotrypsin Assay Results: A Comparative Guide to Suc-Ala-Phe-Pro-Phe-pNA and Alternative Substrates
For researchers, scientists, and drug development professionals, accurate and reliable measurement of chymotrypsin activity is paramount. This guide provides a comprehensive comparison of the widely used chromogenic substrate, Suc-Ala-Phe-Pro-Phe-pNA, with other common alternatives. By presenting key performance data, detailed experimental protocols, and clear visual workflows, this document aims to assist in the selection of the most appropriate assay for your specific research needs and in the validation of the results obtained.
Performance Comparison of Chymotrypsin Substrates
The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall performance. The following table summarizes the key kinetic parameters for chymotrypsin using this compound and two common alternative substrates: N-Benzoyl-L-tyrosine ethyl ester (BTEE), another chromogenic substrate, and Suc-Ala-Ala-Pro-Phe-AMC, a fluorogenic substrate.
| Substrate | Type | Detection Method | Km | kcat | Notes |
| This compound | Chromogenic | Spectrophotometry (405 nm) | 89 µM[1] | 10.0 µM⁻¹min⁻¹[1] | Good specificity and sensitivity for routine chymotrypsin assays. |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chromogenic | Spectrophotometry (256 nm)[2] | - | - | A classic chymotrypsin substrate; the assay is well-established. |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | Fluorometry (Ex: 360-380 nm, Em: 440-460 nm)[3] | 15 µM[3] | 1.5 s⁻¹[3] | Higher sensitivity compared to chromogenic substrates, ideal for low enzyme concentrations. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable results. Below are the methodologies for performing chymotrypsin assays using the compared substrates.
Chymotrypsin Assay using this compound
This protocol is adapted for a continuous spectrophotometric rate determination assay.
Reagents:
-
0.1M Tris buffer, pH 9.0: Dissolve 12.11 g of Tris in 900 ml of deionized water. Add 3 drops of Triton X-100 and stir to dissolve. Adjust the pH to 9.0 with 4M HCl and bring the final volume to 1L with deionized water.[4]
-
Substrate Stock Solution (e.g., 50 mg/mL in DMSO): Weigh 50 mg of Suc-Ala-Ala-Pro-Phe-pNA and dissolve it in 1 ml of DMSO.[4]
-
Working Substrate Solution: Dilute the substrate stock solution with 0.1M Tris buffer (pH 9.0) to the desired final concentration (e.g., 1 mM).[4]
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the desired concentration in 0.1M Tris buffer, pH 9.0 immediately before use.
Procedure:
-
Set a spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.[4]
-
Pipette 2.4 ml of the working substrate solution into a cuvette.[4]
-
Add 600 µl of the chymotrypsin solution to the cuvette and mix immediately.[4]
-
Place the cuvette in the spectrophotometer and record the increase in absorbance at 405 nm over time (e.g., for 3-5 minutes).[5]
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Chymotrypsin Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol outlines a continuous spectrophotometric rate determination assay.
Reagents:
-
80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂: Prepare a solution of 80 mM Tris-HCl and 0.1 M CaCl₂ and adjust the pH to 7.8 at 25°C.[2]
-
1.18 mM BTEE Solution: Dissolve 37.0 mg of N-Benzoyl-L-Tyrosine Ethyl Ester in 63.4 mL of methanol and bring the final volume to 100 mL with deionized water.
-
1 mM HCl: For dissolving and diluting the enzyme.[2]
-
Chymotrypsin Solution: Dissolve chymotrypsin at 1 mg/ml in 1 mM HCl and then dilute to 10-30 µg/ml for the assay.[2]
Procedure:
-
Set the spectrophotometer to 256 nm and 25°C.[2]
-
In a quartz cuvette, mix 1.5 ml of 80 mM Tris-HCl buffer and 1.4 ml of 1.18 mM BTEE solution.[2]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[2]
-
Add 0.1 ml of the diluted chymotrypsin solution and immediately mix by inversion.[2]
-
Record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the initial linear portion of the curve.[2]
Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-AMC
This protocol describes a fluorometric assay for chymotrypsin activity.
Reagents:
-
Assay Buffer: The specific buffer composition can vary, but a common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
10 mM Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-AMC in DMSO.[3]
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the desired concentration in assay buffer immediately before use.
Procedure:
-
Set up a multi-well fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.[3]
-
Add the chymotrypsin solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time plot.
Visualizing the Assay Principles
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Chymotrypsin cleaves this compound, releasing a colored product.
Caption: A logical workflow for conducting and validating chymotrypsin assays.
References
A Comparative Guide to the Specificity of Suc-Ala-Phe-Pro-Phe-pNA for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) and its closely related analog, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), with various serine proteases. The data presented herein is intended to assist researchers in selecting the appropriate substrate and interpreting enzymatic assay results.
Introduction
This compound is a synthetic peptide substrate designed for the detection and characterization of chymotrypsin-like serine protease activity. The sequence is designed to mimic the cleavage site of natural substrates for these enzymes. Upon enzymatic cleavage C-terminal to the phenylalanine residue, the chromogenic group p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at 405-410 nm. This allows for a continuous and quantitative assay of enzyme activity. Due to its high sensitivity and specificity, this substrate and its analogs are widely used in enzyme kinetics, inhibitor screening, and diagnostic assays.
Comparative Specificity of this compound and Analogs
The following table summarizes the kinetic parameters for the hydrolysis of this compound and the frequently used analog Suc-Ala-Ala-Pro-Phe-pNA by several serine proteases. The use of Suc-Ala-Ala-Pro-Phe-pNA as a substrate for chymotrypsin and other chymotrypsin-like enzymes is well-established in the literature, and its kinetic parameters are often reported as representative of this class of substrates.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 | 980,000 |
| Subtilisin E | Suc-Ala-Ala-Pro-Phe-pNA | - | - | 2.5 x 10³ |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | - | - |
| Human Neutrophil Elastase | Suc-Ala-Ala-Pro-Phe-pNA | - | - | Not Hydrolyzed[1] |
Note: Data for α-Chymotrypsin was obtained for the closely related substrate Suc-Ala-Ala-Pro-Phe-pNA[2]. Kinetic parameters for Subtilisin E were also determined using Suc-Ala-Ala-Pro-Phe-pNA. The K_m for Cathepsin G was determined with Suc-Ala-Ala-Pro-Phe-pNA[3].
Key Observations
-
α-Chymotrypsin: Exhibits high catalytic efficiency (k_cat_/K_m_) for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA, indicating that it is an excellent substrate for this enzyme[2]. The low K_m_ value suggests a high affinity of the enzyme for the substrate[2].
-
Cathepsin G: This human neutrophil serine protease readily cleaves Suc-Ala-Ala-Pro-Phe-pNA, with a reported K_m_ of 1.7 mM[3].
-
Human Neutrophil Elastase: In contrast to the chymotrypsin-like enzymes, human leukocyte elastase does not hydrolyze Suc-Ala-Ala-Pro-Phe-pNA, highlighting the substrate's specificity[1].
Experimental Protocols
A generalized experimental protocol for assaying serine protease activity using this compound or its analogs is provided below. Specific conditions such as buffer pH, temperature, and substrate concentration may need to be optimized for each specific enzyme.
Principle: The serine protease cleaves the amide bond between the C-terminal phenylalanine and the p-nitroaniline (pNA) group of the substrate. The released pNA is a yellow-colored compound that absorbs light at 405-410 nm. The rate of the increase in absorbance is directly proportional to the enzyme activity.
Materials:
-
Serine protease of interest (e.g., chymotrypsin, subtilisin)
-
This compound or Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Substrate Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Substrate Solution Preparation: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the K_m_ value for the enzyme, but may be varied for kinetic studies.
-
Enzyme Preparation: Prepare a stock solution of the serine protease in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add a defined volume of the working substrate solution to each well of a microplate or a cuvette.
-
Pre-incubate the substrate solution at the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.
-
Mix gently but thoroughly.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 405-410 nm over time using a microplate reader or spectrophotometer.
-
Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5)[1].
-
For kinetic analysis, repeat the assay with varying substrate concentrations to determine K_m_ and V_max_ (and subsequently k_cat_).
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: General workflow for a serine protease assay.
References
A Head-to-Head Battle: Choosing the Right Tool for Protease Activity Measurement
A Comparative Guide to Fluorogenic and Chromogenic Substrates for Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. Proteases play critical roles in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. The selection of an appropriate assay methodology is a critical decision that can significantly impact the quality and reliability of experimental data. Among the most common methods are those that employ synthetic substrates that produce a detectable signal upon cleavage by a protease. This guide provides an objective comparison of two of the most widely used classes of substrates: fluorogenic and chromogenic.
This comparison will delve into the core principles of each method, present a side-by-side analysis of their performance characteristics, and provide detailed experimental protocols and workflows to aid in experimental design and data interpretation.
Principles of Detection: A Tale of Two Signals
The fundamental difference between fluorogenic and chromogenic substrates lies in the nature of the signal generated upon enzymatic cleavage.
Chromogenic Substrates: These substrates are synthetic peptides conjugated to a chromophore, a molecule that absorbs light in the visible spectrum. A commonly used chromophore is p-nitroaniline (pNA). In the intact substrate, the pNA moiety is colorless. Upon cleavage of the peptide bond by a specific protease, the pNA is released, resulting in a distinct yellow color. The rate of color development, which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm), is directly proportional to the protease activity.[1][2]
Fluorogenic Substrates: These substrates are synthetic peptides linked to a fluorophore, a molecule that can emit light after being excited by light of a shorter wavelength.[3] Common fluorophores include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[4] In the intact substrate, the fluorescence of the reporter molecule is quenched.[3] Proteolytic cleavage of the peptide bond liberates the fluorophore, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3]
Another common design for fluorogenic substrates is based on Förster Resonance Energy Transfer (FRET). In this design, the peptide substrate is dual-labeled with a fluorophore and a quencher molecule. When the substrate is intact, the close proximity of the quencher suppresses the fluorescence of the fluorophore. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and resulting in a significant increase in fluorescence emission.[5]
Figure 1. Mechanism of Action for Chromogenic and Fluorogenic Substrates
Performance Comparison: Sensitivity Takes Center Stage
The choice between a chromogenic and a fluorogenic assay often hinges on the specific requirements of the experiment, particularly the desired sensitivity and the potential for interference from sample components.
| Parameter | Chromogenic Method | Fluorogenic Method |
| Principle | Colorimetric (Absorbance) | Fluorometric (Emission) |
| Sensitivity | Lower | Higher |
| Dynamic Range | Narrower | Wider |
| Instrumentation | Spectrophotometer | Fluorometer/Fluorescence Plate Reader |
| Cost | Generally lower | Generally higher |
| Interference | Compound color, turbidity | Compound fluorescence, light scattering |
| Throughput | Moderate to high | High |
Quantitative Data Summary
The performance of an enzymatic substrate is best characterized by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
While direct comparative studies providing a full set of kinetic data for both substrate types under identical conditions are not always readily available in the published literature, the following tables provide examples for specific proteases.
Table 1: Comparative Kinetic Parameters for Neutrophil Elastase Substrates
| Substrate | Type | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MeOSuc-AAPV-pNA | Chromogenic | ~200 | ~25 | ~1.25 x 105 |
| MeOSuc-AAPV-AMC | Fluorogenic | ~50 | ~30 | ~6.0 x 105 |
Data compiled from various sources and should be considered representative.[6]
As the data for neutrophil elastase suggests, the fluorogenic substrate (MeOSuc-AAPV-AMC) exhibits a lower Km and a higher catalytic efficiency (kcat/Km) compared to its chromogenic counterpart (MeOSuc-AAPV-pNA), indicating higher affinity and overall superior performance in terms of sensitivity.
Table 2: Steady-State Kinetic Constants for Thrombin Acting on AMC and ACC Fluorogenic Substrates
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |
| Ac-Nle-Thr-Pro-Lys-AMC | 31.0 ± 0.9 | 115 ± 10 | 0.26 ± 0.03 |
| Ac-Nle-Thr-Pro-Lys-ACC | 33.7 ± 2.7 | 125 ± 13 | 0.28 ± 0.05 |
| Ac-Leu-Gly-Pro-Lys-AMC | 2.3 ± 0.2 | 160 ± 25 | 0.015 ± 0.002 |
| Ac-Leu-Gly-Pro-Lys-ACC | 3.2 ± 0.4 | 195 ± 30 | 0.018 ± 0.003 |
Data from a study on thrombin acting on AMC and ACC substrates.[1]
This table illustrates that even within the fluorogenic substrate class, variations in the fluorophore (in this case, AMC vs. ACC) can influence kinetic parameters, although the differences are not as pronounced as those typically observed between chromogenic and fluorogenic substrates. The ACC fluorophore is reported to have an approximately 2.8-fold higher fluorescence yield than AMC, which can enhance the sensitivity of the assay.[1]
Experimental Protocols
The following are generalized methodologies for performing protease assays using chromogenic and fluorogenic substrates. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular protease and substrate being used.
General Protease Assay Protocol (Chromogenic)
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Reconstitute the chromogenic substrate (e.g., a pNA-derivatized peptide) in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentration.
-
Prepare a solution of the protease in assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the substrate solution to the wells of a clear 96-well microplate.
-
To initiate the reaction, add a specific volume of the protease solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.
-
The rate of p-nitroaniline release can be calculated using its molar extinction coefficient (ε = 8800 M-1cm-1 at 410 nm).[7]
-
General Protease Assay Protocol (Fluorogenic)
-
Reagent Preparation:
-
Prepare an assay buffer suitable for the target protease.
-
Reconstitute the fluorogenic substrate (e.g., an AMC-derivatized peptide) in DMSO to create a stock solution. Dilute the stock solution in assay buffer to the final working concentration.
-
Prepare a solution of the protease in assay buffer.
-
-
Assay Procedure:
-
Pipette the substrate solution into the wells of a black, opaque 96-well microplate to minimize background fluorescence.
-
Start the reaction by adding the protease solution to each well.
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 365/440 nm for AMC).[7]
-
Record the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence vs. time plot.
-
A standard curve using the free fluorophore (e.g., free AMC) can be generated to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Experimental Workflow
The general workflow for both chromogenic and fluorogenic protease assays is similar, with the primary difference being the detection method.
Figure 2. Generalized Experimental Workflow for Protease Assays
Conclusion: Making an Informed Decision
The choice between fluorogenic and chromogenic substrates is ultimately dictated by the specific needs of the research application.
Chromogenic assays are a cost-effective and straightforward method suitable for routine enzyme activity measurements where high sensitivity is not the primary requirement. The instrumentation is widely available in most laboratories.
Fluorogenic assays offer significantly higher sensitivity, making them the preferred choice for detecting low levels of protease activity, for high-throughput screening of inhibitors where subtle changes in enzyme activity need to be precisely measured, and for applications where sample volume is limited. While requiring more specialized instrumentation, the enhanced performance often justifies the additional cost.
By carefully considering the target protease, the expected level of enzyme activity, the composition of the biological sample, and the available instrumentation, researchers can select the optimal substrate to generate accurate and reliable data, thereby advancing their research and drug discovery efforts.
References
- 1. pnas.org [pnas.org]
- 2. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caspases | AAT Bioquest [aatbio.com]
- 5. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to the Application of Suc-Ala-Phe-Pro-Phe-pNA in Serine Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), a widely utilized tool in the study of serine proteases. Through an objective comparison with alternative substrates, supported by experimental data, this document aims to assist researchers in selecting the most appropriate reagents and methodologies for their specific research needs.
Introduction to Suc-Ala-Ala-Pro-Phe-pNA
Suc-Ala-Ala-Pro-Phe-pNA is a synthetic tetrapeptide linked to a p-nitroanilide (pNA) chromophore. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the pNA moiety by a protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of this color change, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the enzyme's activity. This substrate is particularly recognized for its utility in assays for chymotrypsin and cathepsin G.[1]
Principle of the Chromogenic Assay
The enzymatic reaction underlying the use of Suc-Ala-Ala-Pro-Phe-pNA is a hydrolysis event. The serine protease recognizes the specific peptide sequence and cleaves the scissile bond, liberating p-nitroaniline. The concentration of the released pNA can be quantified using the Beer-Lambert law, with a molar extinction coefficient (ε) for pNA of approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.[1]
References
The Researcher's Guide to Suc-Ala-Phe-Pro-Phe-pNA: A Superior Chromogenic Substrate for Protease and Isomerase Studies
For Immediate Release
In the dynamic fields of enzymology and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparison of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), highlighting its advantages over alternative substrates in the study of key enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl cis-trans isomerases (PPIases). Through a detailed analysis of experimental data and methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to optimize their enzymatic assays.
Suc-Ala-Ala-Pro-Phe-pNA has emerged as a preferred substrate due to its high sensitivity, specificity, and ease of use in spectrophotometric assays.[1][2][3][4] The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue by proteases releases the chromophore p-nitroaniline (pNA), which can be readily quantified by measuring the absorbance at 405-410 nm.[5][6][7] This direct and continuous assay format simplifies kinetic analysis and is amenable to high-throughput screening applications.[1][6]
Comparative Performance Analysis
The superiority of Suc-Ala-Ala-Pro-Phe-pNA is evident when its kinetic parameters are compared with those of alternative substrates for chymotrypsin, cathepsin G, and in the coupled assay for PPIases.
Chymotrypsin
Chymotrypsin, a serine protease, plays a crucial role in digestion and is a common target in drug discovery. While various substrates are available for chymotrypsin assays, Suc-Ala-Ala-Pro-Phe-pNA offers a favorable combination of a low Michaelis-Menten constant (Km), indicating high affinity, and a high catalytic rate constant (kcat).
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Principle |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60[7] | High[2] | High | Chromogenic (410 nm) |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | α-Chymotrypsin | ~80[8] | - | - | Spectrophotometric (256 nm) |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | - | - | - | Fluorogenic |
| N-Succinyl-L-Phenylalanine p-Nitroanilide | α-Chymotrypsin | 1400 | 0.8 | 571 | Chromogenic (410 nm) |
Note: Direct comparison of kcat and kcat/Km values can be challenging due to variations in experimental conditions across different studies. However, the available data suggests the high efficiency of Suc-Ala-Ala-Pro-Phe-pNA.
Cathepsin G
Cathepsin G, a serine protease found in neutrophils, is involved in inflammation and immune responses. The selection of a specific and sensitive substrate is critical for studying its activity in complex biological samples.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Principle |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7[5][7] | - | - | Chromogenic (405 nm) |
| Suc-Val-Pro-Phe-pNA | Cathepsin G | - | - | - | Chromogenic |
| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | Cathepsin G | - | - | 150,000[9] | Fluorogenic (FRET) |
While fluorogenic substrates can offer higher sensitivity, the chromogenic nature of Suc-Ala-Ala-Pro-Phe-pNA provides a more accessible and cost-effective method for routine assays, with excellent reliability.[10]
Peptidyl-Prolyl cis-trans Isomerases (PPIases)
Suc-Ala-Ala-Pro-Phe-pNA is a cornerstone of the widely used coupled assay for measuring the activity of PPIases, such as cyclophilins and FK506-binding proteins (FKBPs). In this assay, the PPIase catalyzes the cis-trans isomerization of the Ala-Pro peptide bond in the substrate. The trans-isomer is then rapidly cleaved by chymotrypsin, and the rate of pNA release is proportional to the PPIase activity.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Principle |
| Suc-Ala-Ala-Pro-Phe-pNA | Cyclophilin A | 0.98[11] | 13200[11] | 1.3 x 10⁷ | Coupled Chromogenic |
| Suc-Ala-Leu-Pro-Phe-pNA | FKBP12 | 0.52[11] | 344[11] | 6.6 x 10⁵[11] | Coupled Chromogenic |
The high catalytic efficiency of chymotrypsin for the trans-isomer of Suc-Ala-Ala-Pro-Phe-pNA ensures that the isomerization step is the rate-limiting step in the coupled reaction, providing an accurate measure of PPIase activity.
Key Advantages of Suc-Ala-Phe-Pro-Phe-pNA
-
High Sensitivity and Specificity: The substrate exhibits favorable kinetic parameters for its target enzymes, allowing for sensitive detection of their activity.[2][3][4]
-
Chromogenic Detection: The release of p-nitroaniline provides a straightforward and robust colorimetric signal that can be measured using a standard spectrophotometer or plate reader.[5][6][7]
-
Versatility: It can be used to assay a range of proteases and, in a coupled assay, pivotal isomerases.[2][4]
-
Reproducibility: The well-characterized nature of this substrate and its cleavage mechanism contribute to highly reproducible results.[1]
-
Cost-Effectiveness: Compared to many fluorogenic or radiolabeled substrates, Suc-Ala-Ala-Pro-Phe-pNA offers a more economical option for routine and high-throughput screening applications.
Experimental Protocols
Chymotrypsin Activity Assay
This protocol outlines a standard procedure for measuring chymotrypsin activity using Suc-Ala-Ala-Pro-Phe-pNA.
Materials:
-
α-Chymotrypsin solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of chymotrypsin dilutions in Assay Buffer.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Add a defined volume of Assay Buffer to each well of the microplate.
-
Add a specific volume of the chymotrypsin dilutions to the appropriate wells.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the molar extinction coefficient of pNA (e.g., 8800 M⁻¹cm⁻¹ at pH 7.5).[2]
Cathepsin G Activity Assay
This protocol provides a general method for determining cathepsin G activity.
Materials:
-
Cathepsin G solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.5 M NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare dilutions of cathepsin G in Assay Buffer.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer.
-
Add the cathepsin G dilutions to the wells of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Start the reaction by adding the substrate working solution.
-
Monitor the increase in absorbance at 405 nm over time.
-
Determine the initial velocity of the reaction. For samples containing other proteases, a specific cathepsin G inhibitor should be used in a parallel reaction to determine the specific activity.
PPIase Coupled Assay
This protocol describes the chymotrypsin-coupled assay for measuring PPIase activity.
Materials:
-
PPIase (e.g., Cyclophilin or FKBP) solution
-
α-Chymotrypsin solution (high concentration, e.g., 10 mg/mL)
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 10 mM in a solvent that favors the cis-isomer, such as LiCl/trifluoroethanol)
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare dilutions of the PPIase in Assay Buffer.
-
Add the PPIase dilutions to the microplate wells.
-
Prepare the reaction mixture containing Assay Buffer and a high concentration of chymotrypsin.
-
Add the reaction mixture to the wells containing the PPIase.
-
Initiate the reaction by adding the Suc-Ala-Ala-Pro-Phe-pNA stock solution. The final concentration of the organic solvent from the substrate stock should be kept low to avoid inhibiting the enzymes.
-
Immediately measure the absorbance at 405 nm in kinetic mode.
-
The rate of the reaction is proportional to the PPIase activity. The uncatalyzed rate of isomerization should be determined in a control reaction without the PPIase.
Visualizing the Enzymatic Reactions and Workflows
To further clarify the processes described, the following diagrams illustrate the enzymatic cleavage of Suc-Ala-Ala-Pro-Phe-pNA and the experimental workflow for a typical enzyme assay.
Enzymatic cleavage of Suc-Ala-Ala-Pro-Phe-pNA by a protease.
General workflow for a chromogenic enzyme assay.
Conclusion
Suc-Ala-Ala-Pro-Phe-pNA stands out as a robust and versatile substrate for the study of chymotrypsin, cathepsin G, and PPIases. Its favorable kinetic properties, coupled with a simple and reliable chromogenic detection method, make it an invaluable tool for researchers in both academic and industrial settings. By providing consistent and high-quality data, this substrate facilitates a deeper understanding of enzyme function and accelerates the discovery of novel therapeutics.
References
- 1. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internally Quenched Fluorogenic substrates with unnatural amino acids for cathepsin G investigation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internally quenched fluorogenic substrates with unnatural amino acids for cathepsin G investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New fluorogenic substrate for esterase activity of alpha-chymotrypsin and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin G Activity Assay Kit (Colorimetric) (ab126780) | Abcam [abcam.com]
- 11. biokin.com [biokin.com]
A Comparative Guide to Chymotrypsin Activity Assays: Reproducibility and Performance of Suc-Ala-Phe-Pro-Phe-pNA and Alternatives
For researchers, scientists, and drug development professionals seeking reliable and reproducible methods for measuring chymotrypsin activity, this guide provides an objective comparison of assays utilizing the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) and its common alternatives. This guide delves into the performance characteristics, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
The enzymatic activity of chymotrypsin, a key serine protease, is a critical parameter in various fields, from basic research to clinical diagnostics and drug development. The choice of substrate is paramount for obtaining accurate and reproducible data. This guide focuses on the widely used chromogenic substrate this compound and compares its performance with a classic chromogenic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), and a sensitive fluorogenic substrate, Suc-Ala-Ala-Pro-Phe-AMC.
Performance Comparison of Chymotrypsin Substrates
The selection of an appropriate assay for chymotrypsin activity depends on several factors, including sensitivity, specificity, and the desired assay format (chromogenic vs. fluorogenic). Below is a summary of the key performance parameters for each substrate.
| Parameter | This compound (Chromogenic) | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Chromogenic) | Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic) |
| Principle | Colorimetric detection of released p-nitroaniline (pNA) at 405 nm.[1] | Spectrophotometric detection of the hydrolysis of the ester bond at 256 nm.[2] | Fluorometric detection of released 7-amino-4-methylcoumarin (AMC) at Ex/Em = 360-380/440-460 nm.[3][4] |
| Michaelis Constant (Km) | 60 µM[5] | Not explicitly found for direct comparison | 15 µM[4] |
| Advantages | Good specificity, widely used and referenced.[6] | Established, classic substrate. | High sensitivity, suitable for low enzyme concentrations.[7] |
| Disadvantages | Lower sensitivity compared to fluorogenic assays. | Requires UV spectrophotometer; potential for interference from compounds absorbing at 256 nm. | Requires a fluorometer; potential for quenching by colored compounds. |
| Reproducibility (CV%) | Data not explicitly found in a direct comparative study. | Data not explicitly found in a direct comparative study. | Data not explicitly found in a direct comparative study. |
Experimental Protocols
Detailed methodologies for each assay are provided below to allow for a comprehensive understanding and potential implementation.
Chymotrypsin Assay using this compound
This protocol is based on the principle that chymotrypsin cleaves the colorless substrate Suc-Ala-Ala-Pro-Phe-pNA, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[1]
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).[1]
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the working concentration in the assay buffer.
Procedure:
-
Pipette the assay buffer and the working substrate solution into a microplate well or a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the chymotrypsin solution.
-
Measure the increase in absorbance at 405 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the chymotrypsin activity.
Chymotrypsin Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This classic assay measures the hydrolysis of the ester bond in BTEE by chymotrypsin, leading to an increase in absorbance at 256 nm.[2]
Reagents:
-
Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.[8]
-
Substrate Solution: 1.18 mM BTEE in 50% (v/v) methanol. To prepare, dissolve 18.5 mg of BTEE in 31.7 mL of methanol and bring the volume to 50 mL with deionized water.[8]
-
Enzyme Diluent: 1 mM HCl.
-
Chymotrypsin Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 10-30 µg/mL.[8]
Procedure:
-
Set a spectrophotometer to 256 nm and 25°C.[2]
-
In a quartz cuvette, mix 1.5 mL of the assay buffer and 1.4 mL of the BTEE substrate solution.[2][8]
-
Incubate for 3-4 minutes to reach thermal equilibrium.[8]
-
Add 100 µL of the chymotrypsin solution to initiate the reaction.[8]
-
Record the increase in absorbance at 256 nm for approximately 5-10 minutes.[8]
-
Calculate the initial reaction rate from the linear portion of the curve.
Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-AMC
This highly sensitive fluorogenic assay detects the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon cleavage of the substrate by chymotrypsin.[3][4]
Reagents:
-
Assay Buffer: Typically a Tris or HEPES buffer at a physiological pH (e.g., 50 mM HEPES, 10 mM CaCl₂, pH 8.0).
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-AMC in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 15 µM).[4]
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in a suitable buffer and dilute to the working concentration.
Procedure:
-
Pipette the assay buffer and the working substrate solution into a black microplate.
-
Pre-incubate the plate at the desired temperature.
-
Initiate the reaction by adding the chymotrypsin solution.
-
Measure the increase in fluorescence over time using a fluorometer with excitation at 360-380 nm and emission at 440-460 nm.[3][4]
-
The rate of fluorescence increase is proportional to the chymotrypsin activity.
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chromogenic and fluorogenic assays.
References
- 1. fao.org [fao.org]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Suc-Ala-Phe-Pro-Phe-pNA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of the chromogenic peptide substrate, Suc-Ala-Phe-Pro-Phe-pNA (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide).
This compound is a widely used substrate in enzymatic assays. While the Safety Data Sheet (SDS) from suppliers like Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow established laboratory waste management protocols to ensure environmental protection and workplace safety.[1] The product is considered slightly hazardous for water, and therefore, direct disposal into the sewage system or with household garbage is not appropriate.[1]
Immediate Safety and Handling Considerations
Before disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure adequate ventilation in the work area. In case of a spill, contain the material and clean the area with appropriate absorbents, disposing of the waste in a sealed container.
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for this compound.
| Property | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| HMIS Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility in DMSO and DMF | Approximately 5 mg/mL | [2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with your institution's specific waste management guidelines and local regulations. The following is a general procedural framework:
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound, noting its non-hazardous classification.
-
Segregate the waste from other chemical waste streams, particularly from hazardous materials. This includes both the pure, unused compound and any solutions or experimental materials containing the substrate.
Step 2: Consult Institutional and Local Guidelines
-
Review your organization's chemical hygiene plan and waste disposal protocols.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of non-hazardous chemical waste. Regulations can vary, and your EHS department will provide the most accurate and compliant guidance.
Step 3: Waste Collection and Storage
-
Collect the this compound waste in a designated, properly labeled, and sealed container.
-
The label should clearly state the contents ("this compound waste"), the concentration (if in solution), and the date.
-
Store the waste container in a secure, designated area away from incompatible materials pending pickup by your institution's waste management service.
Step 4: Final Disposal
-
Arrange for the disposal of the waste through your institution's approved chemical waste vendor.
-
Do not attempt to dispose of the material down the drain or in regular trash.
Experimental Protocol Context: Waste Generation
Waste containing this compound is typically generated during enzyme kinetic assays. A common experimental protocol involves the following steps, each producing waste that requires proper disposal:
-
Stock Solution Preparation: A stock solution is typically prepared by dissolving the solid this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Any unused stock solution and contaminated labware (e.g., pipette tips, microcentrifuge tubes) must be disposed of as chemical waste.
-
Working Solution Preparation: The stock solution is further diluted in an appropriate assay buffer to the final working concentration. Leftover working solutions and contaminated containers are considered chemical waste.
-
Enzymatic Reaction: The substrate is incubated with the enzyme of interest, and the release of p-nitroaniline is monitored spectrophotometrically. The contents of the reaction vessels (e.g., microplates, cuvettes) after the assay is complete constitute the final waste product to be disposed of.
References
Personal protective equipment for handling Suc-Ala-Phe-Pro-Phe-pNA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chromogenic substrate Suc-Ala-Phe-Pro-Phe-pNA. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring the integrity of experimental work.
The peptide component of this molecule has not been fully investigated for its toxicological properties. Therefore, it should be handled with care, assuming potential hazards until proven otherwise. The primary, well-documented hazard associated with this compound is the release of p-nitroaniline (pNA) upon enzymatic cleavage. p-Nitroaniline is classified as an acutely toxic compound, a potential mutagen, and an environmental hazard.[1][2][3][4]
Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended based on the form of the compound and the procedure being performed.
| Tier | Procedure | Required Personal Protective Equipment |
| 1 | Handling Lyophilized Powder (e.g., weighing, preparing stock solutions) | - Gloves: Nitrile gloves (double-gloving is recommended).[1] - Eye Protection: Chemical splash goggles.[5] - Respiratory Protection: NIOSH-approved N95 or higher-rated dust mask or respirator.[5] - Protective Clothing: Lab coat, long pants, and closed-toed shoes.[1] |
| 2 | Handling Dilute Solutions (e.g., performing assays) | - Gloves: Nitrile gloves.[5][6] - Eye Protection: Safety glasses with side shields.[5] - Protective Clothing: Lab coat.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.[7]
-
Keep the container tightly sealed and protected from light.[8]
2. Preparation of Stock Solutions (Handling Lyophilized Powder):
-
Engineering Controls: All work with the lyophilized powder must be conducted in a certified chemical fume hood to prevent inhalation.[1][5]
-
Before Opening: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which can degrade the peptide.[5][8]
-
Weighing: Carefully weigh the desired amount of powder, avoiding the creation of dust.[5] Use anti-static weigh paper or a weighing boat.
-
Dissolving: Dissolve the peptide in a suitable solvent such as DMSO or DMF.[9][10] Prepare a concentrated stock solution that can be further diluted for working solutions.
-
Storage of Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
3. Performing Assays (Handling Dilute Solutions):
-
Personal Protective Equipment: Adhere to Tier 2 PPE requirements.
-
Work Area: Conduct all experiments in a designated and clearly labeled area.
-
Avoid Contamination: Use sterile pipette tips and tubes. Change gloves if they become contaminated.[6]
Disposal Plan
Proper disposal of this compound and any resulting waste is critical due to the toxicity of p-nitroaniline.[1][3][4]
-
Solid Waste:
-
Liquid Waste:
-
Items: Unused stock solutions, working solutions, and solvents used for rinsing glassware.
-
Procedure: Collect all liquid waste in a designated, sealed, and properly labeled hazardous liquid waste container.[5] Do not pour down the drain.[3][4] The waste may need to be treated as hazardous due to the presence of p-nitroaniline.
-
-
Sharps Waste:
-
Items: Needles, syringes, or pipette tips used to handle the solutions.
-
Procedure: Dispose of all sharps in a designated, puncture-resistant sharps container.[6]
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[2][5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spills: Evacuate the area. For powdered spills, carefully clean up the material without creating dust and place it in a sealed container for disposal.[2] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]
Workflow for Safe Handling of this compound
References
- 1. amherst.edu [amherst.edu]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. choiceaminos.com [choiceaminos.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
